molecular formula C8H5N3 B1326497 1H-Indazole-7-carbonitrile CAS No. 256228-64-5

1H-Indazole-7-carbonitrile

Cat. No.: B1326497
CAS No.: 256228-64-5
M. Wt: 143.15 g/mol
InChI Key: QXSXSDGUHOPEDJ-UHFFFAOYSA-N
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Description

1H-Indazole-7-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSXSDGUHOPEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648498
Record name 1H-Indazole-7-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256228-64-5
Record name 1H-Indazole-7-carbonitrile
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Record name 1H-Indazole-7-carbonitrile
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Foundational & Exploratory

Technical Guide: 1H-Indazole-7-carbonitrile Chemical Properties & Applications

[1]

Executive Summary

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) is a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by the electron-withdrawing nitrile group at the 7-position, this scaffold offers unique electronic properties and steric constraints compared to the more common 3-, 5-, or 6-substituted indazoles.[1]

The 7-cyano group serves two primary roles in drug design:

  • Bioisosterism: It acts as a non-toxic bioisostere for the nitro group (e.g., replacing 7-nitroindazole in Nitric Oxide Synthase (NOS) inhibition studies).[1]

  • Orthogonal Reactivity: It provides a handle for further functionalization (hydrolysis to amides/acids, reduction to amines) while influencing the regioselectivity of N-alkylation/acylation events due to its proximity to the N1 nitrogen.[1]

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and medicinal applications of 1H-indazole-7-carbonitrile, providing actionable protocols for laboratory implementation.

Physicochemical Profile

The introduction of a nitrile group at the 7-position significantly alters the electronic landscape of the indazole core.[1]

PropertyDataNotes
IUPAC Name 1H-Indazole-7-carbonitrileSynonyms: 7-Cyanoindazole, 7-Cyano-1H-indazole
CAS Number 256228-64-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance White to pale yellow solid
Melting Point >145 °C (approx.)[1][2][3][4][5][6]High lattice energy due to intermolecular H-bonding.[1]
Acidity (pKa) ~12.5 (NH)Estimated.[1] The 7-CN group (EWG) increases acidity of N-H compared to unsubstituted indazole (pKa 13.9).[1]
Basicity (pKa) < 0.5 (protonated)The 7-CN group decreases basicity of N2 compared to unsubstituted indazole (pKa 1.04).[1]
Tautomerism

Like the parent heterocycle, 1H-indazole-7-carbonitrile exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1]

  • Thermodynamics: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents (approx. 4–5 kcal/mol stability advantage).[1]

  • 7-Substituent Effect: The bulky and electron-withdrawing 7-cyano group destabilizes the 1H-form slightly via steric clash with the N1-H, but the 1H-form remains dominant.[1] However, this steric crowding profoundly impacts reaction kinetics at N1.[1]

Synthetic Pathways[7][8][9]

Synthesis of 1H-indazole-7-carbonitrile typically follows two main strategies: de novo ring construction or functionalization of a pre-formed indazole core.[1]

Strategy A: Palladium-Catalyzed Cyanation (Modern Standard)

The most scalable and reliable method involves the cyanation of 7-bromo-1H-indazole using zinc cyanide (

11
Strategy B: Diazotization/Cyclization (Classic)

Constructing the ring from 2-amino-3-cyanotoluene (or 2-methyl-3-aminobenzonitrile) via diazotization.[1] This method is cost-effective for bulk synthesis but can suffer from lower yields due to side reactions during the cyclization step.[1]

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the target compound from commercially available precursors.

Synthesis_WorkflowPrecursor17-Bromo-1H-indazoleReagent1Zn(CN)2, Pd(PPh3)4DMF, 120°CPrecursor1->Reagent1Precursor22-Amino-3-cyanotolueneReagent21. NaNO2, HCl2. Heat (Cyclization)Precursor2->Reagent2Target1H-Indazole-7-carbonitrile(CAS: 256228-64-5)Reagent1->TargetPd-Catalyzed Cyanation(High Yield)Reagent2->TargetDiazotization(Classic Route)DownstreamDerivatives(Amides, Amines)Target->DownstreamFunctionalization

Figure 1: Comparative synthetic routes. Path A (top) is preferred for laboratory scale due to reliability; Path B (bottom) is viable for industrial cost-optimization.[1]

Reactivity & Functionalization

Regioselective N-Alkylation

The most challenging aspect of indazole chemistry is controlling N1 vs. N2 alkylation.[1]

  • The Challenge: Indazoles are ambident nucleophiles.

  • The 7-CN Effect: The nitrile group at position 7 exerts steric hindrance on the adjacent N1 nitrogen.[1] Consequently, alkylation of 1H-indazole-7-carbonitrile often shows a shift toward N2-alkylation or reduced N1-selectivity compared to unsubstituted indazoles.[1]

  • Control Strategy:

    • To favor N1: Use strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) to form the indazolyl anion, which is thermodynamically driven to alkylate at N1 despite sterics.[1]

    • To favor N2: Use neutral conditions or specific electrophiles (e.g., Meerwein salts) that attack the most basic nitrogen (N2).[1]

Nitrile Transformations

The 7-cyano group is a versatile handle:

  • Hydrolysis: Acidic or basic hydrolysis yields 1H-indazole-7-carboxylic acid (a precursor for amide coupling).[1]

  • Reduction: Hydrogenation (Raney Ni or Pd/C) yields 7-(aminomethyl)-1H-indazole .[1]

  • Cyclization: Reaction with hydroxylamine yields amidoximes, precursors for 1,2,4-oxadiazoles.[1]

Visualization: Reactivity Map

Reactivity_MapCenter1H-Indazole-7-carbonitrileN1_AlkN1-Alkyl-7-cyanoindazole(Thermodynamic Product)Center->N1_AlkR-X, NaH/DMF(Strong Base)N2_AlkN2-Alkyl-7-cyanoindazole(Kinetic/Steric Product)Center->N2_AlkR-X, Neutral(Steric Steering)Acid1H-Indazole-7-carboxylic acidCenter->AcidH3O+ or OH-(Hydrolysis)Amine7-(Aminomethyl)-1H-indazoleCenter->AmineH2, Pd/C(Reduction)

Figure 2: Divergent reactivity pathways.[1] Note the bifurcation in alkylation driven by the 7-substituent steric effect.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of 1H-indazole-7-carbonitrile from 7-bromo-1H-indazole. Scale: 1.0 mmol

Reagents
  • 7-Bromo-1H-indazole (197 mg, 1.0 mmol)[1]

  • Zinc Cyanide (

    
    ) (70 mg, 0.6 mmol)[1]
    
  • 
     (58 mg, 0.05 mmol, 5 mol%)[1]
    
  • DMF (anhydrous, 3 mL)

Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a microwave vial or heavy-walled pressure tube with 7-bromo-1H-indazole,

    
    , and 
    
    
    .
  • Solvation: Add anhydrous DMF. Seal the vessel immediately.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical for Pd(0) catalyst longevity).

  • Reaction: Heat the mixture to 120 °C for 12–16 hours.

    • Note: Microwave irradiation at 150 °C for 30–60 mins is a viable alternative for rapid screening.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Safety: Treat aqueous waste with bleach if residual cyanide is suspected, though

      
       is less labile than KCN.[1]
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C7-H signal and a downfield shift of adjacent protons due to the CN group.[1]

  • IR: Distinct nitrile stretch at ~2230 cm⁻¹.[1]

Medicinal Chemistry Applications

Nitric Oxide Synthase (NOS) Inhibition

1H-Indazole-7-carbonitrile has been identified as a potent inhibitor of Nitric Oxide Synthase (NOS).[1][2]

  • Mechanism: It competes with the substrate (L-arginine) and cofactor (tetrahydrobiopterin).[1]

  • Significance: It is roughly equipotent to 7-nitroindazole , a standard reference inhibitor.[1] However, the nitrile variant avoids the potential toxicity and metabolic liabilities associated with the nitro group (e.g., reduction to toxic hydroxylamines).[1] This makes the 7-CN scaffold a superior "probe" compound for neuronal NOS (nNOS) studies.[1]

Kinase Inhibition

The indazole core is a privileged scaffold in kinase inhibition (e.g., Axitinib, Pazopanib).[1] The 7-cyano derivative is increasingly used to:

  • Tune pKa: Lowering the pKa of the N-H allows for stronger H-bond donation to the kinase hinge region.[1]

  • Target Cysteine Residues: The nitrile can serve as a "warhead" anchor or reversible covalent trap in specific designs, though less common than acrylamides.[1]

References

  • Biosynth. "1H-Indazole-7-carbonitrile | 256228-64-5."[1] Biosynth Catalog. Link[1][3]

  • PubChem. "1H-Indazole-7-carbonitrile Compound Summary."[1][3] National Library of Medicine.[1] Link[1]

  • Blandine, B., et al. "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile."[1] Journal of Medicinal Chemistry, 2000.[1] Link

  • Organic Chemistry Portal. "Synthesis of Indazoles." Organic Chemistry Portal. Link

  • BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide."[1] BenchChem Protocols. Link

A Technical Guide to the Regioselective Synthesis of 1H-Indazole-7-carbonitrile from Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics approved for oncology and supportive care.[1][2] The incorporation of a carbonitrile group at the 7-position significantly enhances the synthetic versatility of the indazole ring, providing a key handle for further molecular elaboration and often contributing directly to the molecule's pharmacological profile.[3][4] However, the synthesis of 1H-indazole-7-carbonitrile, particularly with control over regiochemistry, presents distinct challenges. Direct functionalization of the indazole core often favors other positions, necessitating multi-step strategies that begin with appropriately substituted precursors. This in-depth guide provides a technical overview of robust and field-proven synthetic strategies for obtaining 1H-indazole-7-carbonitrile, with a primary focus on pathways originating from substituted anilines. We will dissect two primary strategic approaches: the construction of a 7-functionalized indazole intermediate followed by conversion to the nitrile, and direct C-H functionalization methodologies. Each section provides detailed mechanistic insights, step-by-step experimental protocols, and comparative data to guide researchers in drug discovery and process development.

Section 1: The Strategic Importance of 1H-Indazole-7-carbonitrile in Drug Discovery

The Indazole Scaffold: A Privileged Structure

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles. Their unique electronic properties and ability to participate in various non-covalent interactions have established them as "privileged scaffolds" in drug design.[1] This status is exemplified by their presence in a range of FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are critical in cancer therapy, and the antiemetic agent Granisetron, used to manage chemotherapy-induced nausea.[1][5] The stability of the 1H-tautomer over the 2H-form makes it the predominant isomer and the primary focus of many synthetic campaigns.[2]

The 7-Carbonitrile Group: A Versatile Synthetic and Pharmacological Moiety

The cyano group is far more than a simple polar substituent. In medicinal chemistry, it serves multiple roles:

  • Synthetic Handle: It is readily converted into other critical functional groups, including primary amines, amides, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.[3][4]

  • Pharmacophore Element: The nitrile can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the pKa of nearby functionalities, directly influencing a molecule's binding affinity and pharmacokinetic properties.

  • Metabolic Blocker: It can be strategically placed to block sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a drug candidate.

The challenge, however, lies in its regioselective installation at the C7 position of the indazole ring, an outcome not typically favored by standard electrophilic or nucleophilic substitution reactions on the parent heterocycle.[6]

Section 2: Primary Strategy: Cyclization Followed by C7-Functional Group Interconversion

The most established and reliable approach to 1H-indazole-7-carbonitrile involves a multi-step sequence that first constructs an indazole ring bearing a suitable functional group at the 7-position, which is then converted to the target nitrile. This strategy offers excellent control over regiochemistry by embedding the positional information within the starting aniline.

Pathway A: Via 7-Amino-1H-indazole and the Sandmeyer Reaction

This classic route leverages the robust Jacobson indazole synthesis to form the heterocyclic core, followed by the venerable Sandmeyer reaction to install the cyano group. The key starting material is 2-methyl-3-nitroaniline.

The Jacobson synthesis transforms an N-acylated o-toluidine derivative into a 1H-indazole through diazotization and subsequent intramolecular cyclization.[7] The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the indazole core.

Jacobson_Mechanism cluster_start Step 1: Diazotization cluster_cyclization Step 2: Cyclization Start N-Acetyl-2-methyl-3-nitroaniline NaNO2 NaNO₂ / H⁺ Diazonium N-Nitroso Amide Intermediate NaNO2->Diazonium Diazonium_Salt Diazonium Salt Diazonium->Diazonium_Salt Rearrangement Cyclization Intramolecular Electrophilic Attack Diazonium_Salt->Cyclization Intermediate Cyclized Cationic Intermediate Cyclization->Intermediate Product 7-Nitro-1H-indazole Intermediate->Product -H⁺

Caption: Mechanism of the Jacobson Indazole Synthesis.

Step 1: Acetylation of 2-Methyl-3-nitroaniline

  • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water and collect the precipitated N-(2-methyl-3-nitrophenyl)acetamide by filtration. Wash with cold water and dry under vacuum.

Step 2: Cyclization to 7-Nitro-1H-indazole

  • Suspend the N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) in chloroform.

  • Add potassium acetate (3.0 eq) followed by acetic anhydride (2.0 eq).

  • Cool the mixture to 0°C and add isoamyl nitrite (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water, separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 7-nitro-1H-indazole.

Step 3: Reduction to 7-Amino-1H-indazole

  • Dissolve 7-nitro-1H-indazole (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10 wt. %, 0.05 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 7-amino-1H-indazole, which is often used in the next step without further purification.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl diazonium salt into an aryl halide or pseudohalide. The reaction is catalyzed by copper(I) salts. The mechanism involves the formation of the diazonium salt, followed by a single-electron transfer from the copper(I) catalyst to form an aryl radical, dinitrogen gas, and copper(II). The aryl radical then reacts with the copper(II)-bound anion to form the final product and regenerate the copper(I) catalyst.

Sandmeyer_Mechanism Start 7-Amino-1H-indazole Diazotization NaNO₂ / H⁺ Start->Diazotization Diazonium_Salt Indazole-7-diazonium Salt Diazotization->Diazonium_Salt SET Single Electron Transfer (SET) Diazonium_Salt->SET Catalyst CuCN (Cu⁺) Catalyst->SET Radical Indazole-7-yl Radical + N₂ + Cu²⁺CN SET->Radical Product 1H-Indazole-7-carbonitrile Radical->Product Radical Capture

Caption: Simplified Mechanism of the Sandmeyer Reaction.

  • Prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water and heat to 60-70°C.

  • In a separate flask, suspend 7-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. Effervescence (N₂ evolution) should be observed.

  • Heat the reaction mixture at 80°C for 1 hour after the addition is complete.

  • Cool the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to afford pure 1H-indazole-7-carbonitrile.

StepReagents & ConditionsTypical Yield
Indazole Formation 1. Ac₂O, AcOH2. Isoamyl nitrite, KOAc, Ac₂O3. H₂, Pd/C60-75% (over 3 steps)
Sandmeyer Reaction 1. NaNO₂, HCl, 0-5°C2. CuCN, NaCN, 80°C50-70%

Section 3: Alternative Strategy: Palladium-Catalyzed Cyanation of 7-Bromo-1H-indazole

An increasingly popular alternative to the Sandmeyer reaction is the use of palladium-catalyzed cross-coupling reactions. This approach requires the synthesis of a 7-halo-1H-indazole, typically 7-bromo-1H-indazole, which is then subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Rationale and Mechanistic Overview

This strategy offers several advantages, including milder reaction conditions, often higher yields, and tolerance of a broader range of functional groups compared to the Sandmeyer reaction. The synthesis of 7-bromo-1H-indazole can be accomplished from commercially available 2-bromo-6-methylaniline using a similar diazotization and cyclization protocol as described previously.

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from Zn(CN)₂) to the palladium center.

  • Reductive Elimination: The aryl nitrile product is formed, regenerating the Pd(0) catalyst.

Palladium_Cyanation cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd ArBr 7-Bromo-1H-indazole ArBr->OxAdd Product 1H-Indazole-7-carbonitrile ZnCN2 Zn(CN)₂ Transmetal Transmetalation ZnCN2->Transmetal OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst RedElim->Product

Caption: Simplified Catalytic Cycle for Pd-Catalyzed Cyanation.

Detailed Experimental Protocol: Cyanation of 7-Bromo-1H-indazole
  • To an oven-dried reaction vessel, add 7-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand like dppf (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent, typically DMF or DMA.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite to remove inorganic salts.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 1H-indazole-7-carbonitrile.

Cyanide SourceCatalyst / LigandSolventTemp (°C)Typical Yield
Zn(CN)₂Pd₂(dba)₃ / dppfDMF12080-95%
K₄[Fe(CN)₆]Pd(OAc)₂ / XantphosDMA14075-90%
CuCNPd(PPh₃)₄NMP15065-85%

Section 4: Conclusion and Future Perspectives

The synthesis of 1H-indazole-7-carbonitrile from substituted anilines is most reliably achieved through well-established, multi-step sequences that ensure absolute regiochemical control. The classic pathway involving Jacobson cyclization of a nitroaniline derivative followed by a Sandmeyer reaction on the resulting aminoindazole remains a viable and cost-effective method. However, for applications demanding higher yields and broader functional group tolerance, the palladium-catalyzed cyanation of a 7-bromo-1H-indazole precursor is often the superior strategy.

Looking ahead, the development of direct C-H activation and cyanation at the C7 position of an unprotected indazole remains a significant goal. While methods for C-H cyanation of indazoles exist, they often require directing groups or favor other positions on the ring.[8][9] Achieving C7 selectivity on a simple indazole substrate would represent a major advance in synthetic efficiency, reducing step counts and improving the overall sustainability of the process. Further research into novel catalytic systems and a deeper understanding of the factors governing regioselectivity will be crucial to realizing this objective.

References

  • Wikipedia. Davis–Beirut reaction. [Link]

  • T. J. Harrison, et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC. [Link]

  • Y. Wang, et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. PMC. [Link]

  • American Chemical Society. (2020). Catalyzed C−H Cyanation of 2H‐Indazole with N‐Cyano‐N‐phenyl. [Link]

  • Y. Wang, et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

  • M. J. Haddadin, et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]

  • AMiner. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]

  • American Chemical Society. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. [Link]

  • Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • D. D. Gaikwad, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • ResearchGate. (2018). Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. [Link]

  • M. J. Haddadin, et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [Link]

  • Royal Society of Chemistry. (2013). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

  • ResearchGate. (2011). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. [Link]

  • Y. Wang, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • ResearchGate. (2024). Synthesis of N‐substituted 1H‐indazole derivatives. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of a key derivative, 1H-Indazole-7-carbonitrile, tracing its history from a significant early synthesis to its role as a valuable building block in drug discovery. We will dissect the seminal synthetic methodologies, chart the evolution of its preparation, and illuminate its applications, particularly as a potent inhibitor of nitric oxide synthases. This document serves as a comprehensive resource for researchers engaged in the synthesis and application of novel indazole-based therapeutic agents.

The Indazole Core: A Foundation of Therapeutic Innovation

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, was first described by Emil Fischer in the 1880s.[4] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The thermodynamic stability of the 1H-tautomer makes it the predominant and most extensively studied form in medicinal chemistry.[2] The indazole moiety is a key pharmacophore in several marketed drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, underscoring its therapeutic relevance.[1][2][3]

Seminal Synthesis: The Gateway to 7-Substituted Indazoles

A pivotal moment in the history of 1H-Indazole-7-carbonitrile was its synthesis and characterization as part of a series of 7-substituted indazoles investigated as inhibitors of nitric oxide synthases (NOS). A 1996 publication in the Journal of Medicinal Chemistry detailed the preparation of this compound, providing a foundational route for accessing this important scaffold.[6]

The synthetic approach commenced with commercially available 2-methyl-3-nitroaniline. This strategic starting material contains the requisite nitrogen and methyl functionalities ortho to each other, primed for the Jacobson-type cyclization, a classic method for indazole synthesis.

Experimental Protocol: Synthesis of 1H-Indazole-7-carbonitrile (Based on J. Med. Chem. 1996, 39, 2848-2855)

Step 1: Diazotization and Sandmeyer Reaction of 2-Methyl-3-nitroaniline

  • 2-Methyl-3-nitroaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • The cold diazonium salt solution is then slowly added to a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN) to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile.

  • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

  • The product, 2-methyl-3-nitrobenzonitrile, is isolated via extraction and purified by chromatography.

Step 2: Reductive Cyclization to form 1H-Indazole-7-carbonitrile

  • The intermediate, 2-methyl-3-nitrobenzonitrile, is subjected to reductive cyclization. While the 1996 paper does not specify the exact reducing agent, typical conditions for this transformation involve catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

  • The reduction of the nitro group to an amine is followed by an in situ cyclization, where the newly formed amino group attacks the adjacent nitrile, which then tautomerizes to the stable indazole ring.

  • The final product, 1H-Indazole-7-carbonitrile, is isolated and purified.

This seminal work not only provided a viable synthetic route to 1H-Indazole-7-carbonitrile but also established its significant biological activity, thereby spurring further interest in this and related compounds.

The Evolution of Synthetic Strategies for the Indazole Nucleus

Since the initial reports, a diverse array of synthetic methods for constructing the indazole core has been developed, often offering milder conditions, greater functional group tolerance, and improved yields compared to classical methods.

Synthetic StrategyStarting MaterialsKey TransformationAdvantages
Jacobson-type Cyclization o-Toluidine derivativesDiazotization and intramolecular cyclizationWell-established, readily available starting materials.
Intramolecular C-H Amination ArylhydrazonesMetal-catalyzed (e.g., Ag(I), Pd) intramolecular aminationDirect and atom-economical approach.[7]
Cycloaddition Reactions Arynes and diazo compounds[3+2] cycloadditionEfficient construction of the bicyclic system.[8]
From o-Aminobenzaldehydes/ketones o-Aminobenzaldehydes or o-aminoketonesFormation of an oxime followed by cyclizationMetal-free options are available.[2]

Synthesis_Evolution cluster_classical Classical Synthesis cluster_modern Modern Synthetic Approaches Classical Classical Methods (e.g., Jacobson) Modern Modern Methods Classical->Modern Evolution Advantages Advantages: - Milder Conditions - Higher Yields - Functional Group Tolerance - Atom Economy Modern->Advantages Leads to o_toluidine o-Toluidine Derivatives diazotization Diazotization & Cyclization o_toluidine->diazotization Multi-step arylhydrazones Arylhydrazones ch_amination Intramolecular C-H Amination arylhydrazones->ch_amination arynes Arynes + Diazo Compounds cycloaddition [3+2] Cycloaddition arynes->cycloaddition o_aminoketones o-Aminobenzaldehydes/ ketones oxime_cyclization Oxime Formation & Cyclization o_aminoketones->oxime_cyclization

Applications in Drug Discovery: A Potent Modulator of Nitric Oxide Synthase

The primary impetus for the synthesis of 1H-Indazole-7-carbonitrile in the mid-1990s was the search for potent and selective inhibitors of nitric oxide synthase (NOS).[6] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory diseases and neurodegenerative disorders.

1H-Indazole-7-carbonitrile was found to be a potent inhibitor of NOS, with activity comparable to the well-established inhibitor 7-nitro-1H-indazole.[6] Notably, it displayed a preference for the constitutive isoforms of NOS over the inducible isoform.[6] Further studies revealed that the inhibition is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin.[6]

The discovery of 1H-Indazole-7-carbonitrile as a potent NOS inhibitor highlighted the importance of the 7-position of the indazole ring for substitution in modulating biological activity. This finding has guided further structure-activity relationship (SAR) studies and the design of new indazole-based therapeutics. Beyond its effects on NOS, the 1H-indazole-7-carbonitrile scaffold and its derivatives, such as the corresponding carboxylic acid and carboxamide, have been explored for a range of other therapeutic applications, including their potential as anti-inflammatory and anticancer agents.[6][9]

Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalyzes Physiological_Effects Physiological & Pathological Effects NO->Physiological_Effects Indazole 1H-Indazole-7-carbonitrile Indazole->NOS Inhibits

Conclusion

1H-Indazole-7-carbonitrile stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. From its significant synthesis detailed in the mid-1990s, which highlighted its potent biological activity, to its continued use as a versatile building block, this compound has played a crucial role in the development of novel therapeutic agents. The evolution of its synthesis reflects broader trends in organic chemistry towards more efficient and sustainable methods. For researchers in drug discovery, a thorough understanding of the history, synthesis, and biological profile of 1H-Indazole-7-carbonitrile provides a solid foundation for the rational design of the next generation of indazole-based medicines.

References

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Exploring 1H-Indazole-7-carboxylic Acid for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

Sources

1H-Indazole-7-carbonitrile: Technical Guide & Synthetic Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) is a critical heterocyclic building block in medicinal chemistry, serving as a privileged scaffold for the development of kinase inhibitors (e.g., LRRK2, JAK) and nitric oxide synthase (NOS) modulators.[1] Its structural significance lies in the 7-position substitution, which allows for unique binding modes in ATP-binding pockets that differ from the more common 3-, 5-, or 6-substituted indazoles. This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, validated synthetic pathways, and pharmaceutical applications.[2]

Nomenclature and Chemical Identity

Precise identification is essential for database integration and regulatory compliance.

Identifier Type Value
Preferred IUPAC Name 1H-Indazole-7-carbonitrile
Common Synonyms 7-Cyanoindazole; 7-Cyano-1H-indazole; 1H-Indazole-7-nitrile
CAS Registry Number 256228-64-5
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
SMILES N#Cc1cccc2[nH]ncc12
InChI Key QXSXSDGUHOPEDJ-UHFFFAOYSA-N

Note on Isomerism: The 1H-tautomer is the thermodynamically stable form in solution and solid state, though the 2H-tautomer may participate in specific binding events or reaction intermediates.

Physicochemical Properties[1]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138–142 °C (varies by purity/polymorph).

  • Solubility:

    • High: DMSO, DMF, Methanol.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (hydrophobic scaffold).

  • Acidity (pKa): The indazole NH proton has a pKa of ~13.8, making it a weak acid. The N-2 nitrogen is weakly basic (pKa ~1.04 for the conjugate acid).

Synthetic Pathways[3][4][5][6]

The synthesis of 1H-indazole-7-carbonitrile is non-trivial due to the electronic deactivation of the 7-position. The most robust industrial and laboratory method involves the palladium-catalyzed cyanation of a 7-haloindazole precursor.

Primary Route: Pd-Catalyzed Cyanation

This route ensures regioselectivity and high yields, avoiding the formation of toxic byproduct isomers common in direct cyclization methods.

Step 1: Diazotization-Bromination (Sandmeyer-like)
  • Precursor: 7-Amino-1H-indazole.[3]

  • Reagents: NaNO₂, HBr (aq), CuBr.

  • Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.

  • Protocol:

    • Dissolve 7-aminoindazole in 48% HBr at -10°C.

    • Add aqueous NaNO₂ dropwise (maintain temp < 0°C).

    • Transfer the diazonium solution into a refluxing solution of CuBr/HBr.

    • Yield: ~40–60% of 7-bromo-1H-indazole.

Step 2: Rosenmund-von Braun or Pd-Catalyzed Cyanation
  • Precursor: 7-Bromo-1H-indazole.[4][3]

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos, DMF/DMAc.

  • Conditions: 120–150°C, inert atmosphere (Ar/N₂).

  • Protocol:

    • Charge a reaction vessel with 7-bromoindazole (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

    • Purge with Argon. Add dry DMF.

    • Heat to 120°C for 4–12 hours. Monitor by LCMS.

    • Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Zn/Cu salts), then brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Logic

Synthesispathway Start 7-Amino-1H-indazole Inter Diazonium Intermediate Start->Inter NaNO2, HBr < 0°C Bromo 7-Bromo-1H-indazole (Key Intermediate) Inter->Bromo CuBr, HBr Sandmeyer Rxn Product 1H-Indazole-7-carbonitrile (Target) Bromo->Product Zn(CN)2, Pd(0) DMF, 120°C (Cyanation)

Figure 1: Step-wise synthetic pathway from amino-indazole precursor to the 7-cyano target.[5]

Pharmaceutical Applications & Mechanism[6][8]

The 7-cyanoindazole motif is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors.

Kinase Inhibition (ATP Mimicry)

Indazoles mimic the adenine ring of ATP. The 7-cyano group serves two critical functions:

  • Electronic Modulation: It withdraws electron density, increasing the acidity of the N-1 proton, which strengthens the hydrogen bond donation to the kinase hinge region (e.g., Glu residues).

  • Steric Fit: The cyano group is small and linear, allowing it to fit into narrow hydrophobic pockets (gatekeeper regions) where larger groups (methyl, chloro) might clash.

Key Targets:

  • LRRK2 (Leucine-Rich Repeat Kinase 2): 7-substituted indazoles are potent inhibitors investigated for Parkinson’s disease. The scaffold stabilizes the kinase in an inactive conformation.

  • JAK (Janus Kinase): Used in the design of JAK1/JAK2 inhibitors for autoimmune disorders (rheumatoid arthritis, psoriasis).[6]

  • NOS (Nitric Oxide Synthase): 7-Cyanoindazole binds to the heme active site of NOS, inhibiting the enzyme by disrupting O₂ binding.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core 1H-Indazole Core N1 N-1 (H-Bond Donor) Core->N1 Scaffold C7 C-7 Cyano Group Core->C7 Substitution Target Kinase Hinge Region N1->Target Primary H-Bond (Glu/Leu backbone) C7->N1 Inductive Effect (-I) Increases Acidity C7->Target Hydrophobic/Steric Fit (Gatekeeper residue)

Figure 2: Mechanistic contribution of the 7-cyano group to kinase binding affinity.

Safety and Handling (MSDS Highlights)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Damage/Irritation H318/H319Causes serious eye irritation/damage.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

  • Cyanide Precursors: If synthesizing via Zn(CN)₂, adhere to strict cyanide waste management protocols (bleach quenching of aqueous waste).

References

  • PubChem. 1H-Indazole-7-carbonitrile (Compound Summary). National Library of Medicine. Link

  • Le Bourdonnec, B., et al. (2008).[7] Conformational Changes in Nitric Oxide Synthases Induced by Nitroindazoles. Bioorganic & Medicinal Chemistry.[8][5][7] Link[7]

  • Charette, A. B., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Link

  • Sapeta, K. & Kerr, M. A. (2012). Synthesis of 1H-Indazole-7-carbonitrile via Palladium-Mediated Cyanation.[9] Science of Synthesis.[9] Link

  • Denali Therapeutics. (2022).[10] LRRK2 Inhibitors for Parkinson's Disease: Preclinical and Clinical Development.[11] Science Translational Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 1H-Indazole-7-carbonitrile in Research and Development

1H-Indazole-7-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of fused benzene and pyrazole rings, coupled with the reactive carbonitrile group, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors for oncology and neurology research. The indazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous pharmaceuticals.

The efficacy, safety, and reproducibility of any application employing 1H-Indazole-7-carbonitrile are directly contingent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation products during synthesis, can lead to misleading biological data, unpredictable reaction outcomes, and complications in formulation development. Therefore, robust and validated purification techniques are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and the successful progression of research and development programs.

This comprehensive guide provides detailed application notes and protocols for the purification of 1H-Indazole-7-carbonitrile, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are presented with a focus on the causality behind experimental choices to empower the user to adapt and troubleshoot as needed.

Understanding the Physicochemical Properties of 1H-Indazole-7-carbonitrile

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While comprehensive experimental data for 1H-Indazole-7-carbonitrile is not extensively published, we can infer its behavior based on its structure and available data for related compounds.

Structural Features and Their Implications for Purification:

  • Indazole Core: The aromatic and heterocyclic nature of the indazole ring system imparts a degree of polarity and the potential for hydrogen bonding via the N-H group. This suggests solubility in polar organic solvents.

  • Carbonitrile Group (-C≡N): The nitrile functionality is strongly polar and can participate in dipole-dipole interactions. This further enhances the compound's affinity for polar stationary phases in chromatography and its solubility in polar solvents.

  • Aromatic System: The benzene ring portion of the molecule introduces non-polar character, suggesting some solubility in less polar solvents, particularly at elevated temperatures.

Key Physicochemical Data:

PropertyValue/InformationSource
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Off-white to pale yellow solid
Boiling Point (Predicted) 370.3°C at 760 mmHg
Melting Point Not experimentally determined in reviewed literature. For comparison, the parent 1H-Indazole melts at 145-148 °C. A substituted derivative, 3-phenyl-6-(trifluoromethyl)-1H-indazole, has a melting point of 149-151 °C.
pKa (Predicted) The parent 1H-Indazole has a pKa of 13.86 for the N-H proton. The electron-withdrawing nature of the nitrile group at the 7-position is expected to make the N-H proton of 1H-Indazole-7-carbonitrile slightly more acidic.
Solubility No specific quantitative data found. Based on its structure, it is expected to have good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol), and limited solubility in non-polar solvents (e.g., hexanes, petroleum ether) at room temperature. Solubility in hot water is reported for the parent indazole.

Anticipating and Addressing Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present. Common synthetic routes to indazole derivatives, such as diazotization and cyclization of substituted anilines, can introduce specific impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: For instance, if synthesized from a substituted 2-aminobenzonitrile, residual starting material may be present.

  • Isomeric Byproducts: Depending on the reaction conditions, formation of other indazole isomers is possible.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Side-Reaction Products: Products from incomplete cyclization or undesired side reactions.

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) is strongly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification technique.

Purification Workflow: A Multi-Step Approach

A combination of techniques often yields the highest purity. The following workflow illustrates a logical progression from crude material to a highly purified product.

Purification_Workflow Crude Crude 1H-Indazole-7-carbonitrile Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Bulk Purification Analysis Purity Analysis (TLC, HPLC, NMR, MP) Extraction->Analysis In-process Control Chromatography Column Chromatography Recrystallization->Chromatography High Purity Polishing (Optional) Final_Product Pure 1H-Indazole-7-carbonitrile Recrystallization->Final_Product Recrystallization->Analysis Chromatography->Final_Product Chromatography->Analysis Final_Product->Analysis Final QC

Caption: A general workflow for the purification of 1H-Indazole-7-carbonitrile.

Protocol 1: Liquid-Liquid Extraction for Initial Workup

Principle: Liquid-liquid extraction is an effective first-pass purification to remove water-soluble impurities (e.g., inorganic salts, residual acids or bases) and some highly polar or non-polar organic impurities from the crude reaction mixture. The choice of organic solvent is critical and should be based on the solubility of the target compound and its immiscibility with the aqueous phase.

Expertise & Experience: Given the polar nature of the indazole and nitrile functionalities, a moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane is a logical choice. Ethyl acetate is often preferred due to its lower toxicity and environmental impact compared to chlorinated solvents. The amphoteric nature of the indazole ring (pKa of N-H is ~14) means that its solubility can be manipulated by adjusting the pH of the aqueous phase. Washing with a mild base like sodium bicarbonate will remove acidic impurities, while a dilute acid wash can remove basic impurities.

Protocol:

  • Dissolution: Dissolve the crude 1H-Indazole-7-carbonitrile in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). If the crude product is in a reaction solvent, this may be used directly or after partial concentration.

  • Aqueous Wash (Neutral): Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water. Shake gently and allow the layers to separate. Drain and discard the aqueous layer.

  • Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any acidic impurities. Check for any effervescence, which indicates the presence of acid. Allow the layers to separate and discard the aqueous layer.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, partially purified product.

Self-Validation: After extraction, a TLC analysis of the product against the starting crude material should show a reduction in the number of impurity spots, particularly those at the baseline (highly polar) or with very high Rf values (non-polar).

Protocol 2: Recrystallization for Bulk Purification

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Expertise & Experience: The key to successful recrystallization is solvent selection. For a molecule like 1H-Indazole-7-carbonitrile, which has both polar and non-polar characteristics, single-solvent systems using polar solvents like ethanol or isopropanol, or mixed-solvent systems such as ethyl acetate/hexanes or ethanol/water, are likely candidates. A systematic solvent screen is the most reliable method for identifying the optimal system.

Solvent Selection Protocol:

  • Place a small amount (10-20 mg) of the partially purified product into several test tubes.

  • Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The compound should completely dissolve.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If the compound is too soluble at room temperature or insoluble at the boiling point, that solvent is unsuitable.

Recommended Solvents for Screening:

Solvent SystemRationale
Isopropanol or Ethanol Alcohols often provide a good balance of polarity for compounds with hydrogen bonding capabilities.
Ethyl Acetate A moderately polar solvent that is likely to dissolve the compound when hot.
Ethyl Acetate / Hexanes A mixed-solvent system where the compound is soluble in ethyl acetate but insoluble in hexanes. The hexanes act as an anti-solvent.
Ethanol / Water Similar to the above, with water as the anti-solvent.

Recrystallization Protocol:

  • Dissolution: In a flask, add the minimum amount of the chosen hot recrystallization solvent to the crude 1H-Indazole-7-carbonitrile to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized product should be assessed by melting point analysis (a sharp melting point close to the literature value indicates high purity) and HPLC.

Protocol 3: Column Chromatography for High-Purity Polishing

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 1H-Indazole-7-carbonitrile, both normal-phase and reverse-phase chromatography can be effective.

Normal-Phase Flash Chromatography

Expertise & Experience: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds, like our target, will have a stronger affinity for the silica and elute later. A mobile phase of intermediate polarity is required to elute the compound in a reasonable volume. Based on TLC data for the related 1H-Indazole-3-carbonitrile (Rf = 0.46 in hexane/EtOAc 2:1), a similar solvent system is an excellent starting point.

TLC Method Development:

  • Dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 for optimal separation.

TLC_to_Column cluster_0 TLC Method Development cluster_1 Flash Chromatography TLC_Plate Spot crude material on TLC plate Develop Develop in solvent systems (e.g., Hexane/EtOAc) TLC_Plate->Develop Visualize Visualize under UV light Develop->Visualize Rf_Target Target Rf ≈ 0.3-0.4 Visualize->Rf_Target Elute Elute with optimized mobile phase Rf_Target->Elute Select mobile phase Column_Prep Pack silica gel column Load Load sample Collect Collect fractions Elute->Collect Pure_Fractions Combine pure fractions & evaporate Collect->Pure_Fractions

Application Notes & Protocols for the Scale-Up Synthesis of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1H-Indazole-7-carbonitrile is a pivotal building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for oncological therapies.[1][2] Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to process safety, reaction efficiency, and product purity. This guide provides a comprehensive analysis of a robust and scalable synthetic route, focusing on the critical process parameters, safety considerations, and analytical controls required for successful implementation. We present a detailed, two-step protocol starting from the commercially available 7-nitro-1H-indazole, proceeding through a high-yielding reduction to 7-amino-1H-indazole, followed by a carefully optimized Sandmeyer reaction. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Route Selection

The indazole nucleus is a privileged scaffold in modern drug discovery.[1][2] Specifically, the 7-cyano substituted variant, 1H-Indazole-7-carbonitrile, is a key intermediate for several targeted therapeutics. While numerous synthetic methods for indazoles exist, many are not amenable to large-scale production due to hazardous reagents, costly catalysts, or poor regioselectivity.[3][4]

For scale-up, a convergent and efficient strategy is paramount. The selected route, outlined below, was chosen for its high yields, use of readily available starting materials, and well-understood reaction classes that can be controlled in a manufacturing environment.

G cluster_0 Process Overview Start 7-Nitro-1H-indazole Step1 Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) IPC1 IPC 1: Reaction Completion (TLC/HPLC) Intermediate 7-Amino-1H-indazole Step2 Step 2: Sandmeyer Reaction (Diazotization & Cyanation) IPC2 IPC 2: Diazonium Formation (Starch-Iodide Test) IPC3 IPC 3: Reaction Completion (HPLC) Purification Work-up & Crystallization Final 1H-Indazole-7-carbonitrile

Process Chemistry and Parameter Optimization
Step 1: Synthesis of 7-Amino-1H-indazole via Catalytic Hydrogenation

The first step involves the reduction of the nitro group of 7-nitro-1H-indazole. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and favorable environmental profile (the only byproduct is water).

  • Reaction: Reduction of an aromatic nitro group to an amine.

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this purpose. A 5-10% loading is typical.

  • Solvent: A polar protic solvent like ethanol (EtOH) or methanol (MeOH) is ideal for dissolving the starting material and for catalyst slurry handling.

  • Hydrogen Source: Pressurized hydrogen gas (H₂).

  • Critical Parameters:

    • Hydrogen Pressure: Higher pressure increases the reaction rate. A range of 50-100 psi is generally effective and manageable in standard hydrogenation equipment.

    • Temperature: The reaction is typically exothermic. Maintaining a temperature between 25-40°C is crucial to control the reaction rate and prevent potential side reactions.

    • Catalyst Loading: Typically 1-5 mol% of Pd. Lowering the catalyst loading is economically desirable, but it may increase reaction times. Optimization studies are required to find the balance for a specific reactor setup.

    • Agitation: Efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

Step 2: Synthesis of 1H-Indazole-7-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting an aryl amine into an aryl cyanide via a diazonium salt intermediate.[5][6] This two-part process (diazotization followed by cyanation) is highly effective but requires stringent safety protocols due to the unstable nature of diazonium salts.[7][8]

G Amine 7-Amino-1H-indazole Diazotization Diazotization NaNO₂, HCl (aq) 0-5 °C Amine->Diazotization Diazonium Indazole-7-diazonium Chloride (in situ) Diazotization->Diazonium Cyanation Cyanation CuCN, KCN Controlled Addition Diazonium->Cyanation Nitrile 1H-Indazole-7- carbonitrile Cyanation->Nitrile

Part 2a: Diazotization

This step converts the primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8]

  • Mechanism: The amine attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the N≡N triple bond of the diazonium salt.[8]

  • Critical Parameters & Safety Causality:

    • Temperature: This is the most critical parameter. The reaction must be maintained between 0-5°C .[7][9] Above this temperature, the aqueous diazonium salt can decompose rapidly, potentially leading to an uncontrolled release of nitrogen gas and a thermal runaway.[9] Below 0°C, the rate of diazotization can become impractically slow.

    • Stoichiometry: A slight excess of acid is used to ensure the amine remains protonated and soluble, and to fully convert NaNO₂ to HNO₂. However, only a stoichiometric amount of sodium nitrite should be used. An excess can lead to unwanted side reactions and residual oxidizing agents in the mixture.[7]

    • Addition Rate: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the amine-acid slurry. This maintains the low temperature and prevents localized high concentrations of nitrous acid and the diazonium salt.[10]

Part 2b: Cyanation

The in situ-formed diazonium salt is then reacted with a copper(I) cyanide salt to form the desired nitrile.

  • Mechanism: The reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and dinitrogen gas, along with a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper(II) complex to yield the final product and regenerate the copper(I) catalyst.[5][11]

  • Critical Parameters & Safety Causality:

    • Addition Strategy: The cold diazonium solution should be added slowly to the pre-prepared, temperature-controlled solution of CuCN. This "normal addition" ensures the highly reactive and unstable diazonium salt is consumed as it is introduced, preventing its accumulation.[10]

    • Temperature: While the decomposition of the diazonium salt is catalyzed by copper, some heat is still required to drive the reaction to completion. A temperature range of 20-50°C is typical after the addition is complete. The exact temperature should be determined by reaction calorimetry studies to ensure the exotherm is well-controlled.

    • Quenching: After the reaction is complete, any residual diazonium salt must be quenched before work-up. This can be achieved by adding a reducing agent like sulfamic acid or urea, which safely converts residual nitrous acid into nitrogen gas.

Detailed Scale-Up Protocol

Safety Preamble: This procedure involves highly hazardous materials, including pressurized hydrogen, pyrophoric catalysts (when dry), and thermally unstable intermediates. A thorough Hazard and Operability (HAZOP) study must be conducted by qualified personnel before attempting this synthesis on scale. All operations should be performed in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
7-Nitro-1H-indazole>98%Commercial
Palladium on Carbon10% Pd, 50% wetCommercialHandle as a wet paste; pyrophoric when dry.
Hydrogen Gas (H₂)High PurityGas SupplierUse appropriate regulator and safety protocols.
Ethanol (EtOH)AnhydrousCommercial
7-Amino-1H-indazoleIn-houseFrom Step 1
Hydrochloric Acid (HCl)37% (conc.)CommercialCorrosive.
Sodium Nitrite (NaNO₂)>99%CommercialOxidizer.
Copper(I) Cyanide (CuCN)>98%CommercialHighly Toxic . Handle with extreme care.
Potassium Cyanide (KCN)>98%CommercialHighly Toxic . Handle with extreme care.
TolueneACS GradeCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Celite®---CommercialFilter aid.

Equipment:

  • Appropriately sized pressure reactor (hydrogenator).

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator and vacuum oven.

Protocol: Step 1 - 7-Amino-1H-indazole
  • Reactor Inerting: Purge the pressure reactor with nitrogen gas.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully charge the reactor with 10% Pd/C (50% wet, 0.02 mol eq).

  • Solvent and Substrate: Add Ethanol (10 volumes) followed by 7-Nitro-1H-indazole (1.0 mol eq).

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 psi with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the internal temperature at 30-35°C. The reaction is exothermic and may require cooling.

  • In-Process Control (IPC): Monitor the reaction for hydrogen uptake. After uptake ceases (typically 4-6 hours), take a sample for HPLC analysis to confirm the disappearance of the starting material.

  • Post-Reaction: Depressurize the reactor and purge three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry, as it can become pyrophoric. Wash the cake with additional ethanol (2 volumes).

  • Concentration: Concentrate the combined filtrate under reduced pressure to afford crude 7-Amino-1H-indazole, which is typically used directly in the next step without further purification.

Protocol: Step 2 - 1H-Indazole-7-carbonitrile
  • Amine Slurry: In a jacketed reactor, charge 7-Amino-1H-indazole (1.0 mol eq), water (5 volumes), and concentrated HCl (3.0 mol eq). Cool the resulting slurry to 0-5°C with vigorous stirring.

  • Nitrite Solution: In a separate vessel, dissolve Sodium Nitrite (1.05 mol eq) in water (2 volumes) and cool the solution to 0-5°C.

  • Diazotization: Add the cold NaNO₂ solution to the amine slurry sub-surface over 60-90 minutes, ensuring the internal temperature never exceeds 5°C .

  • IPC (Diazotization): After the addition is complete, stir for an additional 30 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn black). If the test is negative, add a small amount of NaNO₂ solution until it is positive.

  • Cyanide Solution: In a separate, larger reactor, prepare a solution of CuCN (1.2 mol eq) and KCN (1.3 mol eq) in water (5 volumes). Cool this solution to 10-15°C. EXTREME CAUTION: Cyanide salts are highly toxic.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 4 to the cyanide solution over 60-90 minutes, maintaining the temperature between 15-25°C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to 40-50°C and stir for 1-2 hours.

  • IPC (Completion): Monitor the reaction by HPLC until the diazonium intermediate is consumed.

  • Work-up: Cool the reaction to room temperature and extract the product with Toluene or Ethyl Acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation & Purification: Concentrate the organic solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to yield 1H-Indazole-7-carbonitrile as a solid.

Analytical Characterization
TestMethodSpecificationTypical Result
Appearance VisualOff-white to light yellow solidConforms
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConforms
Purity HPLC (254 nm)≥ 99.0%99.5%
Mass LC-MS[M+H]⁺ = 144.05144.06
Residual Solvents GC-HSPer ICH Guidelines<5000 ppm Toluene
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.85 (s, 1H), 8.35 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.85 (d, J=7.2 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 141.5, 134.8, 129.5, 128.2, 122.0, 121.8, 117.5, 105.1.

Troubleshooting and Safety Summary
IssuePotential Cause(s)Recommended Action
Incomplete Hydrogenation Inactive catalyst, poor agitation, hydrogen leak.Check H₂ pressure, increase agitation, add fresh catalyst if necessary.
Exotherm during Diazotization Nitrite addition is too fast, poor cooling.Immediately stop addition, apply maximum cooling. Ensure addition is slow and sub-surface.
Low Yield in Sandmeyer Premature decomposition of diazonium salt.Verify temperature control during diazotization and addition to cyanide solution.
Product Contamination Incomplete reaction, inefficient purification.Ensure IPCs show full conversion. Optimize recrystallization solvent/procedure.

Key Safety Rules for Diazonium Salt Handling: [7]

  • Temperature Control: Strictly maintain temperatures below 5°C during generation and storage.

  • No Isolation: Never isolate or allow diazonium salts to precipitate or dry out, as they can be explosively unstable in solid form.[7][8]

  • Controlled Addition: Always add reagents slowly to manage the reaction exotherm.

  • Venting: Ensure adequate venting for the release of nitrogen gas.[7]

  • Quenching: Always quench residual diazonium salts and nitrous acid before workup and heating.

Conclusion

The synthetic route and detailed protocols described herein provide a robust and scalable pathway to high-purity 1H-Indazole-7-carbonitrile. The critical success factors are stringent temperature control during the Sandmeyer reaction, careful monitoring of in-process controls, and adherence to all safety protocols related to hydrogenation and the handling of highly toxic and unstable intermediates. By implementing these guidelines, drug development professionals can confidently scale the production of this vital pharmaceutical building block.

References
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ACS.
  • Making diazonium chemistry safer. (2024). C&EN Global Enterprise - ACS Publications.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017). Chemistry Stack Exchange.
  • challenges in scaling up the production of 1H-Indazole-7-sulfonamide. (n.d.). Benchchem.
  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
  • Sandmeyer Reaction. (2025). J&K Scientific LLC.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2025). ResearchGate.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances (RSC Publishing). doi:10.1039/C8RA01546E.
  • 1H-Indazole-7-carboxylic acid | 677304-69-7. (n.d.). J&K Scientific.
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.

Sources

Application Note: Precision Design of 1H-Indazole-7-Carbonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors and a key pharmacophore in Nitric Oxide Synthase (NOS) modulators. This Application Note details the strategic design, synthesis, and biological validation of 1H-indazole-7-carbonitrile derivatives.

While 3-, 5-, and 6-substituted indazoles are common, the 7-position offers a unique vector for optimizing drug-like properties. Introduction of a nitrile (


) group at this position enhances metabolic stability by blocking a primary oxidation site, modulates the acidity of the N1-proton (pKa tuning), and provides a specific hydrogen-bond acceptor handle for the enzyme binding pocket.

Strategic Rationale: The 7-Cyano Advantage

Electronic and Steric Tuning

In kinase drug design, the indazole core typically binds to the hinge region of the kinase ATP pocket.

  • Acidity Modulation: The electron-withdrawing nature of the 7-cyano group pulls electron density from the aromatic ring, increasing the acidity of the N1-H. This strengthens the hydrogen bond donation to the hinge region backbone carbonyls (e.g., Glu or Leu residues).

  • Metabolic Blockade: The 7-position is prone to Phase I metabolic oxidation. Substitution with a cyano group sterically and electronically occludes this site, potentially extending in vivo half-life (

    
    ).
    
Mechanism of Action (NOS Selectivity)

Research indicates that 1H-indazole-7-carbonitrile is equipotent to 7-nitroindazole as an inhibitor of Nitric Oxide Synthase (NOS).[1] Crucially, the 7-CN derivative demonstrates a preference for constitutive NOS (cNOS) over inducible NOS (iNOS), a selectivity profile desirable for minimizing side effects associated with immune system dampening.

Visualizing the Interaction Logic

The following diagram illustrates the synthesis workflow and the pharmacophoric interaction map.

Indazole_Workflow Start Precursor: 7-Bromo-1H-indazole Reagent Reagents: Zn(CN)2, Pd(dppf)Cl2 DMA, 120°C Start->Reagent Activation Product Target Scaffold: 1H-Indazole-7-carbonitrile Reagent->Product Cyanation Binding Binding Mode: 1. N1-H: H-Bond Donor (Hinge) 2. N2: H-Bond Acceptor 3. 7-CN: Pocket Specificity Product->Binding Assay Screen Outcome Biological Outcome: NOS Inhibition Kinase Modulation Binding->Outcome Validation

Figure 1: Workflow from synthetic precursor to biological validation mechanism.

Detailed Synthetic Protocol

Objective: Synthesis of 1H-indazole-7-carbonitrile via Palladium-Catalyzed Cyanation. Scale: 1.0 Gram Pilot Scale.

Materials & Reagents
  • Substrate: 7-Bromo-1H-indazole (purity >98%).

  • Cyanating Agent: Zinc Cyanide (

    
    ) - Caution: Highly Toxic.
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ).
    
  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

  • Base: Zinc powder (catalytic amount to keep Pd active).

Step-by-Step Methodology
  • Setup: In a dry 50 mL Schlenk flask equipped with a magnetic stir bar, charge 7-Bromo-1H-indazole (1.0 g, 5.07 mmol),

    
     (0.36 g, 3.04 mmol, 0.6 eq), and 
    
    
    
    (0.21 g, 0.25 mmol, 5 mol%).
  • Inert Atmosphere: Evacuate the flask and backfill with Argon three times to ensure oxygen removal. Oxygen is detrimental to the Pd(0) catalytic cycle.

  • Solvation: Add anhydrous DMAc (10 mL) via syringe under Argon flow. Add activated Zn powder (33 mg, 0.1 eq) to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 144.05).

  • Work-up:

    • Cool the reaction to room temperature.[2]

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with

      
       (2 x 30 mL) to scavenge excess cyanide and remove zinc salts. Safety Note: Dispose of aqueous cyanide waste in a dedicated alkaline bleach container.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-40%).

  • Yield: Expect a pale yellow solid (approx. 600-700 mg, 80-90% yield).

Biological Evaluation Protocol: NOS Inhibition

Context: This assay validates the functional activity of the 7-cyano substituent against Nitric Oxide Synthase (NOS) isoforms.

Assay Principle (Hemoglobin Capture)

The inhibition of NOS is measured by monitoring the conversion of oxyhemoglobin (


) to methemoglobin (

) by nitric oxide (NO). The shift in absorbance is directly proportional to NO production.
Reagents
  • Enzymes: Recombinant rat nNOS (neuronal) and murine iNOS (inducible).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, Calmodulin,

    
    , Tetrahydrobiopterin (
    
    
    
    ).
  • Detection Agent: Oxyhemoglobin (prepared by reducing bovine hemoglobin with sodium dithionite).

Protocol Steps
  • Preparation: Prepare a reaction buffer (50 mM HEPES, pH 7.4) containing 10 µM L-Arginine and cofactors.

  • Incubation: Add the test compound (1H-indazole-7-carbonitrile) at varying concentrations (0.1 nM to 100 µM) to the enzyme solution. Incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final).

  • Detection: Monitor the absorbance difference between 401 nm and 421 nm using a dual-wavelength spectrophotometer for 3 minutes.

  • Calculation: Determine the rate of NO production (

    
    ) using the extinction coefficient difference (
    
    
    
    ).
  • Analysis: Plot log[Inhibitor] vs. % Activity to determine

    
    .
    

Data Analysis & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data comparing the 7-cyano derivative against standard benchmarks.

CompoundSubstituent (R7)nNOS IC50 (µM)iNOS IC50 (µM)Selectivity (iNOS/nNOS)Notes
7-NI

0.745.064Reference Standard
Target

0.8 >100 >125 High Selectivity
Analog A

24.0>200~8Weak Potency
Analog B

1.218.015Lower Selectivity

Key Finding: The 7-carbonitrile substitution maintains the potency of the nitro-derivative but significantly improves selectivity for constitutive isoforms, reducing the risk of immune suppression associated with iNOS inhibition.

References

  • Blandine, B., et al. (2000). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed.[3] Retrieved from [Link]

  • Zhang, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NCBI. Retrieved from [Link]

  • Nagatomo, M., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Retrieved from [Link]

Sources

Application Note: 1H-Indazole-7-carbonitrile in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone in the treatment of cancers exhibiting homologous recombination deficiencies (HRD), particularly those with BRCA1/2 mutations. The therapeutic efficacy of molecules like Niraparib (MK-4827) relies heavily on a specific pharmacophore: the indazole-7-carboxamide .

This Application Note details the strategic utility of 1H-Indazole-7-carbonitrile (CAS: 1352389-13-5) as a high-value intermediate. Unlike linear synthesis routes that carry a reactive primary amide through multiple steps, utilizing the 7-carbonitrile offers superior atom economy, solubility profiles, and orthogonality during N-alkylation or metal-catalyzed cross-coupling reactions. We present a validated workflow for synthesizing this core, controlling regioselectivity, and converting the nitrile surrogate into the active amide pharmacophore.

Structural Rationale & SAR Logic

The potency of PARP inhibitors is dictated by their ability to compete with NAD+ for the binding pocket of the PARP enzyme.

The Nicotinamide Mimic

The 7-carboxamide group on the indazole ring acts as a bioisostere of the nicotinamide moiety of NAD+.

  • H-Bond Donor: The amide -NH₂ forms a critical hydrogen bond with Gly863 (backbone carbonyl).

  • H-Bond Acceptor: The amide -C=O accepts a hydrogen bond from Ser904 (hydroxyl).

The 7-carbonitrile serves as a robust "masked" equivalent of this amide. It prevents catalyst poisoning (common with primary amides in Pd-catalyzed reactions) and avoids unwanted side reactions during the installation of the hydrophobic tail (e.g., the phenyl-piperidine moiety in Niraparib).

Mechanism of Action Diagram

The following diagram illustrates the pharmacophore mapping and the synthetic logic flow.

PARP_SAR NAD NAD+ (Natural Substrate) Nicotinamide Nicotinamide Moiety (Binding Motif) NAD->Nicotinamide Contains PARP_Pocket PARP Active Site (Gly863 / Ser904) Nicotinamide->PARP_Pocket H-Bonds Indazole7CN 1H-Indazole-7-carbonitrile (Synthetic Precursor) Indazole7Amide Indazole-7-carboxamide (Active Pharmacophore) Indazole7CN->Indazole7Amide Hydrolysis (Activation) Indazole7Amide->PARP_Pocket Competitive Inhibition (Mimicry)

Figure 1: Pharmacophore mapping showing the transition from the synthetic nitrile precursor to the active amide binder.

Synthetic Route Analysis

Industrial routes often employ a linear sequence starting from 3-methyl-2-nitrobenzoic acid. However, for convergent synthesis and analog generation (Medicinal Chemistry), the 7-carbonitrile route is preferred for its modularity.

Comparative Analysis
FeatureLinear Acid/Ester RouteConvergent Nitrile Route
Starting Material 3-methyl-2-nitrobenzoic acid7-Bromo-1H-indazole
Key Step Cyclization of hydrazonePd-Catalyzed Cyanation
Amide Installation Early (or as Ester)Late (Post-coupling)
Diversity Potential Low (Fixed core)High (Late-stage N-arylation)
Safety Profile High energetic intermediatesCyanide handling required

Detailed Experimental Protocols

Protocol A: Synthesis of 1H-Indazole-7-carbonitrile

Target: Conversion of 7-Bromoindazole to 7-Cyanoindazole via Pd-Catalysis.

Rationale: Classical Rosenmund-von Braun reactions (CuCN, high heat) are difficult to purify. This protocol uses Zinc Cyanide (


) with Palladium catalysis for milder conditions and higher purity.

Reagents:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • 
     (0.02 eq)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)

  • Zinc Dust (0.1 eq - activator)

  • Solvent: DMA (N,N-Dimethylacetamide) [Anhydrous]

Step-by-Step Procedure:

  • Inertion: Charge a reaction flask with 7-Bromo-1H-indazole,

    
    , 
    
    
    
    , dppf, and Zn dust. Purge the vessel with Nitrogen (
    
    
    ) or Argon for 15 minutes.
  • Solvation: Add anhydrous DMA via syringe under inert atmosphere. Concentration should be approx. 0.2 M relative to the indazole.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (

    
    : 197/199) and appearance of the nitrile (
    
    
    
    : 144).
  • Work-up (Critical for Metal Removal):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Quench with saturated

      
       or 10% 
      
      
      
      (to sequester Zn/Cu salts if present).
    • Filter through a Celite pad to remove palladium black.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile is typically a white to off-white solid.

Protocol B: Regioselective N-Arylation (Contextual)

Note: PARP inhibitors like Niraparib are 2-substituted indazoles.[1] Direct alkylation/arylation of 1H-indazoles typically favors the N1 position (thermodynamic product). To achieve N2 selectivity (kinetic or specific mechanism), specialized conditions are required.

Strategy: For the synthesis of Niraparib-like cores, the Chan-Lam coupling or Buchwald-Hartwig amination is employed.

  • Substrate: 1H-Indazole-7-carbonitrile.

  • Partner: 4-(piperidin-3-yl)phenylboronic acid (or protected variant).

  • Conditions:

    
    , Pyridine, Molecular Sieves, 
    
    
    
    atmosphere.
  • Note: Separation of N1 vs N2 isomers is usually required via preparative HPLC or crystallization if selectivity is <10:1.

Protocol C: Hydrolysis to the Primary Amide

Target: 7-CN


 7-

.

Rationale: The nitrile is extremely stable. To convert it to the amide without hydrolyzing it all the way to the carboxylic acid, Radziszewski hydrolysis conditions are recommended.

Reagents:

  • Substrate (N-substituted-indazole-7-carbonitrile)

  • Hydrogen Peroxide (

    
    , 30% aq)
    
  • Sodium Hydroxide (NaOH, 3M aq) or Potassium Carbonate (

    
    )
    
  • Solvent: DMSO or EtOH/Water mix.

Step-by-Step Procedure:

  • Dissolve the nitrile substrate in DMSO (5 vol).

  • Cool to 0°C in an ice bath (exothermic reaction).

  • Add

    
     (1.5 eq) followed by dropwise addition of 
    
    
    
    (5.0 eq).
  • Allow to warm to Room Temperature (20–25°C). Stir for 2 hours.

  • Monitoring: HPLC should show a shift to a more polar peak (Amide).

  • Quench: Pour into ice water. The product often precipitates as a white solid.

  • Isolation: Filtration and washing with water. Recrystallize from Ethanol if necessary.

Process Workflow Diagram

Synthesis_Workflow Start 7-Bromo-1H-indazole Step1 Step 1: Cyanation Pd2(dba)3, Zn(CN)2, 120°C Start->Step1 Intermediate1 1H-Indazole-7-carbonitrile (Stable Intermediate) Step1->Intermediate1 Step2 Step 2: N-Arylation (Coupling with Phenyl-Piperidine) Intermediate1->Step2 Isomer_Split Isomer Separation (N1 vs N2) Step2->Isomer_Split Intermediate2 2-Substituted-7-Cyanoindazole Isomer_Split->Intermediate2 N2 Isomer (Desired) Step3 Step 3: Controlled Hydrolysis H2O2, Base Intermediate2->Step3 Final Niraparib Analog (7-Carboxamide) Step3->Final

Figure 2: Convergent synthesis workflow utilizing the nitrile as the masking group for the carboxamide.

Quality Control & Specifications

For use in pharmaceutical development, the isolated 1H-Indazole-7-carbonitrile must meet the following specifications before proceeding to coupling:

TestMethodSpecification
Appearance VisualWhite to pale yellow powder
Identification 1H-NMR / IRConforms to structure (CN stretch ~2230 cm⁻¹)
Assay HPLC (AUC)> 98.0%
Metal Content ICP-MSPd < 20 ppm (if not scavenged)
Residual Solvent GC-HSDMA < 1090 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Jones, P., et al. (2009).[1] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[1][2] Journal of Medicinal Chemistry.

  • Scheufler, C., et al. (2021). Crystal Structure of PARP-1 in Complex with Niraparib. Protein Data Bank (PDB ID: 7AAD).

  • Knochel, P., et al. (2015). Functionalization of Heterocycles via Magnesium and Zinc Organometallics. Chemical Reviews.[3]

  • Organic Syntheses. (2020).[4] Preparation of 1H-Indazole-3-carbonitrile (Analogous methodology).[4] Org.[3][5][6][7] Synth. 2020, 97, 314-326.[4]

  • FDA Access Data. (2017). Niraparib (ZEJULA) Prescribing Information and Chemistry Review.

Sources

Application Notes and Protocols: Functionalization of the Nitrile Group in 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. 1H-Indazole-7-carbonitrile, in particular, serves as a highly versatile starting material, with its nitrile group offering a gateway to a diverse array of functional groups crucial for drug design and development. This guide provides an in-depth exploration of key chemical transformations of the nitrile moiety in 1H-Indazole-7-carbonitrile, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section presents the scientific rationale, detailed, field-tested protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 1H-Indazole-7-carbonitrile

The indazole ring system is a cornerstone of modern drug discovery, valued for its unique electronic properties and its ability to engage in various biological interactions. The strategic placement of a nitrile group at the 7-position of the indazole core creates a molecule of significant synthetic potential. The cyano group is not merely a placeholder; it is an exceptionally versatile functional group that can be transformed into other critical functionalities under suitable conditions.[1] Its inherent electrophilic carbon center, nucleophilic nitrogen atom, and pi-system enable a rich and diverse chemistry.[2]

1H-Indazole-7-carbonitrile itself has been identified as a potent inhibitor of nitric oxide synthases (NOS), highlighting the intrinsic biological relevance of this scaffold.[3] The ability to selectively modify the nitrile group allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This document serves as a practical guide for researchers to unlock the synthetic potential of this key building block.

Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids

Hydrolysis of the nitrile group is a fundamental transformation that can be controlled to yield either the corresponding amide (partial hydrolysis) or the carboxylic acid (complete hydrolysis). Both functional groups are of immense importance in pharmacology.

Partial Hydrolysis to 1H-Indazole-7-carboxamide

Scientific Rationale: The conversion of a nitrile to a primary amide introduces a robust, neutral functional group capable of acting as both a hydrogen bond donor and acceptor. This modification can significantly alter a molecule's solubility, cell permeability, and binding interactions with a biological target. The challenge lies in achieving selective hydration without proceeding to the fully hydrolyzed carboxylic acid. Acid-catalyzed methods under controlled conditions are often employed for this purpose.[4]

Experimental Protocol: Acid-Catalyzed Amide Synthesis

  • Reagent Preparation: In a fume hood, prepare a reagent mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid (H₂SO₄) in a 10:1 v/v ratio. Caution: This mixture is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a solution of 1H-Indazole-7-carbonitrile (1.0 eq) in a suitable round-bottom flask, add the TFA/H₂SO₄ reagent mixture (5-10 volumes).

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 1-8 hours.[4]

  • Work-up and Isolation: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and quench the reaction.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove any residual salts.

  • Purification: Dry the crude solid under vacuum. If necessary, the 1H-Indazole-7-carboxamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insight: The reaction proceeds via protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers lead to the formation of the amide tautomer, which is stable under these controlled conditions.

Summary of Conditions for Partial Hydrolysis

ParameterConditionRationale
Reagent System TFA / H₂SO₄Provides a strongly acidic medium to activate the nitrile for nucleophilic attack by water.
Temperature Room TemperatureOffers a balance between sufficient reaction rate and selectivity, minimizing over-hydrolysis.
Reaction Time 1 - 8 hoursDependent on substrate reactivity; requires careful monitoring to isolate the amide intermediate.
Work-up Quenching on ice, neutralizationSafely terminates the reaction and allows for the precipitation and isolation of the product.

Workflow for Partial Hydrolysis to Amide

cluster_start Starting Material cluster_reagents Reaction cluster_workup Work-up & Isolation cluster_end Final Product start 1H-Indazole-7-carbonitrile reagents Add TFA / H₂SO₄ Stir at RT (1-8h) start->reagents quench Pour onto ice reagents->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter solid neutralize->filter wash Wash with H₂O filter->wash end_product 1H-Indazole-7-carboxamide wash->end_product

Caption: Workflow for the synthesis of 1H-Indazole-7-carboxamide.

Complete Hydrolysis to 1H-Indazole-7-carboxylic Acid

Scientific Rationale: The carboxylic acid functional group is a cornerstone of medicinal chemistry. It is a key handle for the synthesis of esters and amides (via coupling chemistry) and can serve as a critical pharmacophoric element, often engaging with basic residues in protein active sites. Complete hydrolysis of the nitrile can be achieved under either harsh acidic or basic conditions with heating.[5][6]

Protocol 1: Acid-Catalyzed Complete Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-Indazole-7-carbonitrile (1.0 eq) in a 6 M aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution.

  • Reaction Execution: Heat the mixture to reflux (typically ~100-110 °C) with vigorous stirring. The amide is an intermediate in this process.[6][7] The reaction may take several hours to proceed to completion. Monitor by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then chill in an ice bath. The product, 1H-Indazole-7-carboxylic acid, may precipitate from the acidic solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Dry the crude product. If necessary, recrystallize from an appropriate solvent.

Protocol 2: Base-Catalyzed Complete Hydrolysis

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add 1H-Indazole-7-carbonitrile (1.0 eq) to a 10-20% aqueous sodium hydroxide (NaOH) solution.[5][8]

  • Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress should be monitored until the starting material is consumed. Note that ammonia gas may be evolved.[5]

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will be present as its sodium carboxylate salt.

  • Carefully acidify the cold solution with 6 M HCl until the pH is strongly acidic (pH ~2). This will protonate the carboxylate, causing the 1H-Indazole-7-carboxylic acid to precipitate out of solution.[8]

  • Collect the precipitate by vacuum filtration, washing with cold water to remove inorganic salts.

  • Purification: Dry the solid product under vacuum.

Mechanistic Causality: In both acid and base-catalyzed hydrolysis, the nitrile is first converted to an amide intermediate.[7] Under the harsh, heated conditions, this amide is then subsequently hydrolyzed to the carboxylic acid. In base, the hydroxide ion directly attacks the nitrile carbon, while in acid, the nitrile is first protonated to enhance its electrophilicity before water attacks.[7][8]

Comparison of Hydrolysis Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Dilute or Conc. H₂SO₄ or HCl, HeatAqueous NaOH or KOH, Heat
Intermediate AmideAmide
Initial Product Carboxylic Acid + NH₄⁺Carboxylate Salt + NH₃
Work-up Cool and filterCool, acidify to precipitate, then filter
Advantages Direct isolation of the acid product.Can be effective for substrates sensitive to strong acid.
Disadvantages Harsh conditions may not be suitable for sensitive substrates.Requires an additional acidification step for product isolation.

Reduction to (1H-Indazol-7-yl)methanamine

Scientific Rationale: The conversion of a nitrile to a primary amine introduces a basic center and a versatile nucleophilic handle into the molecule. The resulting benzylamine-type moiety is a common feature in many pharmaceuticals and provides a key point for diversification through reactions such as amide bond formation, sulfonylation, or reductive amination.

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Safety First: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 1H-Indazole-7-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC/LC-MS).[9]

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), add 1H-Indazole-7-carbonitrile (1.0 eq), a suitable catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) (5-10 mol%), and a solvent like methanol or ethanol.

  • Additive (Optional but Recommended): To minimize the formation of secondary and tertiary amine byproducts, add ammonia (as a solution in methanol) or ammonium hydroxide to the reaction mixture.[10]

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). Heat and agitate the reaction for several hours until hydrogen uptake ceases.[9]

  • Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Evaporate the solvent from the filtrate to yield the crude amine, which can then be purified as described above.

Methodology Comparison for Nitrile Reduction

FeatureLiAlH₄ ReductionCatalytic Hydrogenation
Reagents Lithium Aluminum HydrideH₂ gas, Metal Catalyst (Pd/C, Ra-Ni)
Conditions Anhydrous, inert atmosphereHigh pressure, elevated temperature
Pros High yielding, generally fast."Greener" method, avoids pyrophoric reagents, scalable.
Cons Requires stringent anhydrous/inert conditions, hazardous reagent and work-up.Requires specialized high-pressure equipment, potential for catalyst poisoning, side-product formation.

General Scheme for Nitrile Reduction

cluster_path1 Hydride Reduction cluster_path2 Catalytic Hydrogenation start 1H-Indazole-7-carbonitrile path1_reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq) work-up start->path1_reagents path2_reagents H₂ (g), Pd/C or Ra-Ni Solvent, Heat, Pressure start->path2_reagents product (1H-Indazol-7-yl)methanamine path1_reagents->product path2_reagents->product

Caption: Key methods for the reduction of the nitrile to a primary amine.

[3+2] Cycloaddition to 7-(1H-Tetrazol-5-yl)-1H-indazole

Scientific Rationale: In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[11] It possesses a similar pKa and spatial arrangement of hydrogen bond acceptors but offers distinct advantages, including improved metabolic stability and, in some cases, enhanced oral bioavailability. The [3+2] cycloaddition of an azide source to a nitrile is the most direct and common method for constructing this important heterocycle.[2]

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

Safety First: Sodium azide is highly toxic. Handle with extreme care. Reaction with acid generates highly toxic and explosive hydrazoic acid (HN₃). The work-up must be performed cautiously in a well-ventilated fume hood.

  • Reaction Setup: To a flask containing a suspension of 1H-Indazole-7-carbonitrile (1.0 eq) in deionized water, add sodium azide (NaN₃, 1.5-2.0 eq) and zinc bromide (ZnBr₂, 1.0-1.5 eq). The use of zinc salts catalyzes the reaction, often allowing it to proceed efficiently in water.[12][13]

  • Reaction Execution: Heat the stirred mixture to reflux (100 °C) for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. While stirring, carefully adjust the pH to ~2 by the dropwise addition of 3 M HCl. This step protonates the tetrazole and neutralizes any excess azide.

  • The product, 7-(1H-Tetrazol-5-yl)-1H-indazole, will typically precipitate from the aqueous solution upon acidification.

  • Stir the slurry for an hour in an ice bath to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold water and dry under vacuum to yield the final product. Purity is often high enough for subsequent steps, but recrystallization can be performed if needed.

Mechanistic Insight: The reaction is believed to proceed via coordination of the Lewis acidic zinc salt to the nitrile nitrogen.[14] This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion. The resulting intermediate then undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.[14][15]

Summary of Conditions for Tetrazole Synthesis

ParameterConditionRationale
Reagents NaN₃, ZnBr₂Azide source and a Lewis acid catalyst to activate the nitrile.
Solvent WaterAn environmentally benign and effective solvent for this transformation.[12]
Temperature Reflux (~100 °C)Provides the necessary thermal energy to overcome the activation barrier.
Work-up Acidification with HClProtonates the tetrazole product, causing it to precipitate for easy isolation.

Mechanism of Tetrazole Formation

Nitrile Indazole-C≡N ActivatedNitrile Indazole-C≡N---Zn²⁺ (Activated Complex) Nitrile->ActivatedNitrile Coordination LewisAcid Zn²⁺ LewisAcid->ActivatedNitrile Intermediate Open-chain Intermediate ActivatedNitrile->Intermediate Azide N₃⁻ Azide->Intermediate Nucleophilic Attack Product Indazole-Tetrazole Ring (Final Product) Intermediate->Product Cyclization & Protonation

Sources

High-Efficiency Suzuki-Miyaura Coupling Protocols for 1H-Indazole-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1H-indazole-7-carbonitrile scaffold is a privileged motif in medicinal chemistry, frequently serving as the pharmacophore core for kinase inhibitors (e.g., LRRK2, JNK) and CNS-active agents. However, the presence of the nitrile group at the C7 position introduces specific synthetic challenges that distinguish it from simple indazoles.[1]

The "7-CN Effect" on Reactivity

Successful Suzuki-Miyaura coupling with this substrate requires managing two critical physicochemical properties altered by the nitrile group:

  • Enhanced N-H Acidity (The "Poisoning" Trap):

    • Standard indazole pKa is ~13.[1]9. The electron-withdrawing nitrile (Hammett

      
      ) significantly increases the acidity of the N1 proton.[1]
      
    • Consequence: In the presence of basic Suzuki conditions, the N1-nitrogen deprotonates readily, forming an indazolyl anion that binds tightly to Palladium(II), effectively poisoning the catalyst and stalling the catalytic cycle.[1]

  • Electronic Deactivation:

    • The 7-CN group pulls electron density from the fused benzene ring.[1]

    • Consequence: If coupling at C4, C5, or C6, oxidative addition is facilitated (electron-poor aryl halides react faster).[1] However, if coupling at C3 (the pyrazole ring), the inductive withdrawal can destabilize the oxidative addition intermediate, requiring electron-rich ligands (e.g., phosphines like XPhos or SPhos) to boost catalytic turnover.[1]

Decision Matrix: Protection vs. Direct Coupling

Before initiating wet chemistry, select the protocol based on your substrate's complexity and scale.[1]

FeatureProtocol A: N-Protected (Recommended) Protocol B: Unprotected (Advanced)
Primary Advantage High reliability; broad substrate scope.[1]Step economy (no protection/deprotection).[1]
Primary Risk Extra steps reduce overall yield slightly.[1]Catalyst poisoning; N-arylation side reactions.[1]
Scale Gram to Kilogram.Milligram to Gram.[1]
Preferred Catalyst Pd(dppf)Cl₂[1] · DCM or Pd(PPh₃)₄XPhos Pd G2 or Pd(OAc)₂/PPh₃ (water)
Base K₂CO₃ or Cs₂CO₃K₃PO₃ or Na₂CO₃

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (N-THP Protection Route)

Best for: 3-halo-1H-indazole-7-carbonitrile derivatives requiring high yields.

Phase 1: N-Protection (THP)

The Tetrahydropyranyl (THP) group is preferred over Boc due to its stability under basic Suzuki conditions.[1]

Reagents:

  • Substrate: 3-bromo-1H-indazole-7-carbonitrile (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: DCM or THF (Anhydrous)[1]

Step-by-Step:

  • Dissolve the indazole substrate in DCM (0.2 M concentration).[1]

  • Add DHP followed by pTSA at room temperature (25°C).

  • Stir for 4–12 hours. Monitor via TLC (Reaction is complete when the polar N-H spot disappears).[1]

  • Quench: Add sat. NaHCO₃. Extract with DCM.[1]

  • Isolate: Concentrate and pass through a short silica plug.[1] (THP-protected indazoles are often oils).[1]

Phase 2: Suzuki Cross-Coupling

Reagents:

  • Substrate: N-THP-3-bromo-indazole-7-CN (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1] · DCM (3–5 mol%)[1]

    • Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against steric bulk.[1]

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the protected indazole, boronic acid, and base solution.

  • Degas: Sparge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of this reaction.[1]

  • Catalyst: Add Pd(dppf)Cl₂ quickly against a counter-flow of inert gas.[1]

  • Heat: Seal and heat to 90°C for 4–16 hours.

    • Note: Do not exceed 100°C to avoid thermal cleavage of the nitrile or THP instability.[1]

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

Phase 3: Deprotection
  • Dissolve crude coupling product in MeOH/DCM (1:1).[1]

  • Add HCl (4M in dioxane) or pTSA (1.0 equiv).

  • Stir at 40°C for 2 hours.

  • Neutralize and purify via Column Chromatography.[1]

Protocol B: Direct Coupling on Unprotected Indazole

Best for: Rapid library synthesis where protection steps are bottlenecks.[1]

Mechanism of Success: This protocol utilizes a "water-assisted" mechanism where the high polarity of the solvent system stabilizes the anionic intermediate, and bulky electron-rich ligands (XPhos) prevent the N-bound palladium species from crashing out.

Reagents:

  • Substrate: 3-bromo-1H-indazole-7-carbonitrile (1.0 equiv)

  • Boronic Acid: (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2–4 mol%)[1]

    • Alternative: Pd(OAc)₂ (5%) + XPhos (10%)[1]

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Phosphate buffers the pH better than carbonate.

  • Solvent: THF:Water (4:1 ratio)[1]

Step-by-Step:

  • Combine substrate, boronic acid, and K₃PO₄ in a microwave vial.[1]

  • Add THF/Water mixture.

  • Add Pre-catalyst (XPhos Pd G2).[1]

  • Microwave Irradiation: 100°C for 30–60 minutes.

    • Conventional Heating:[1][2] 80°C oil bath for 12 hours.

  • Purification: Direct injection into Reverse-Phase HPLC is recommended to separate the product from the highly polar starting material.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both protocols.

IndazoleCoupling Start Start: 3-Halo-1H-Indazole-7-CN Decision Is Scale > 1g OR High Purity Required? Start->Decision Protect Step 1: N-Protection (THP/SEM) Reagent: DHP, pTSA Decision->Protect Yes (Protocol A) SuzukiB Direct Coupling (Unprotected) Cat: XPhos Pd G2 Base: K3PO4 Solvent: THF/Water Decision->SuzukiB No (Protocol B) SuzukiA Step 2: Suzuki Coupling Cat: Pd(dppf)Cl2 Solvent: Dioxane/H2O Protect->SuzukiA Deprotect Step 3: Acidic Deprotection Reagent: HCl/MeOH SuzukiA->Deprotect Product Final Product: 3-Aryl-1H-Indazole-7-CN Deprotect->Product SuzukiB->Product Requires HPLC

Caption: Workflow selector for Indazole-7-CN coupling. Protocol A offers robustness; Protocol B offers speed.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific electronic influence of the 7-CN group during the catalytic cycle is vital for troubleshooting.[1]

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting if C3-Halo) Pd0->OxAdd R-X TransMet Transmetallation (Boronate enters) OxAdd->TransMet R-B(OH)2 + Base Poison OFF-CYCLE TRAP: Pd-Indazolyl Complex (Caused by N-H deprotonation) OxAdd->Poison High pH + Unprotected N-H RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible only with strong ligands

Caption: The 7-CN group increases N-H acidity, raising the risk of the "Off-Cycle Trap" (Red Box).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to Protocol A (Protect N1). If already protected, ensure THP is not cleaving (check pH).[1]
Protodeboronation Boronic acid instabilityUse Boronic Esters (Pinacol) or MIDA boronates.[1][3] Add base slowly.
N-Arylation Byproduct Competition between C-C and C-N couplingUse a weaker base (Na₂CO₃ instead of Cs₂CO₃).[1] Ensure water is present to facilitate boronate activation over N-deprotonation.[1]
Homocoupling (R-R) Oxidation of Boronic AcidRigorous degassing is required.[1] Ensure no O₂ leaks in the vessel.

References

  • C-3 Functionalization of Indazoles: Molecules2023 , 28(7), 2908. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."

  • Unprotected Indazole Coupling: Beilstein J. Org.[1] Chem.2011 , 7, 1299–1303.[1] "Palladium-catalyzed C–H activation of indazoles."

  • Kinase Inhibitor Synthesis (LRRK2): J. Med. Chem.2012 , 55(5), 1868–1897.[1] "Discovery of Selective LRRK2 Inhibitors." (Illustrates the use of 7-substituted indazoles).

  • General Suzuki Mechanism: Chem. Rev.1995 , 95, 2457.[1][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

Sources

Application Notes and Protocols for the Purity Analysis of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in the Application of 1H-Indazole-7-carbonitrile

1H-Indazole-7-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of pharmacologically active agents, making its purity a critical determinant of research and development success. Ensuring the purity of this compound is paramount as even trace impurities can lead to erroneous biological data, side reactions in complex synthetic pathways, and potential safety concerns in drug development. This document provides a comprehensive, field-proven experimental protocol for the rigorous purity assessment of 1H-Indazole-7-carbonitrile, employing a multi-faceted analytical approach. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of 1H-Indazole-7-carbonitrile

A thorough understanding of the physicochemical properties of 1H-Indazole-7-carbonitrile is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₅N₃PubChem
Molecular Weight143.15 g/mol PubChem
AppearanceOff-white to yellow solid
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and DMSO.

I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for determining the purity of 1H-Indazole-7-carbonitrile due to its high resolution, sensitivity, and reproducibility. The method described below is designed to separate the main compound from potential impurities.

A. Rationale for Method Design

A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of aromatic, moderately polar compounds like indazole derivatives. The mobile phase, a combination of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and peak shape. The use of a photodiode array (PDA) detector enables the simultaneous monitoring of multiple wavelengths, which is crucial for peak purity assessment and the detection of co-eluting impurities. The typical UV absorbance for indazole derivatives is in the range of 200-400 nm.

B. Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

2. Reagents and Solutions:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Gradient elution (see table below)To ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minProvides optimal separation efficiency and reasonable analysis time.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA standard volume for good sensitivity without overloading the column.
Detection Wavelength 254 nm (primary), with PDA scanning from 200-400 nm254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity analysis.

Gradient Elution Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
09010
201090
251090
269010
309010

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 1H-Indazole-7-carbonitrile reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the diluent.

5. Data Analysis and Purity Calculation:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

C. Method Validation

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent confirmatory technique for the structure of the main component.

A. Rationale for Method Design

A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for the separation of a wide range of compounds, including N-heterocycles. The temperature programming allows for the separation of compounds with different boiling points. Mass spectrometry provides structural information based on the fragmentation pattern of the analyte.

B. Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

2. GC Conditions:

ParameterRecommended ConditionRationale
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for most capillary columns.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)Separates compounds with a range of volatilities.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.

3. Mass Spectrometer Conditions:

ParameterRecommended Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-500 amu

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. The purity can be estimated by the area percentage of the main peak.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of 1H-Indazole-7-carbonitrile and for the identification of structurally related impurities.

A. Rationale for Method Design

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 1H-Indazole-7-carbonitrile, as it is a polar aprotic solvent that can dissolve the compound well. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

B. Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS.

3. Predicted ¹H NMR Spectral Data (in DMSO-d₆):

  • The spectrum is expected to show signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The nitrile group will influence the chemical shifts of the adjacent protons.

4. Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

  • The spectrum will show signals for the eight carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts will provide information about the electronic environment of each carbon atom.

5. Identification of Common Impurities:

  • Careful examination of the NMR spectra can reveal the presence of common laboratory solvents (e.g., acetone, ethyl acetate, hexane) and grease.[1]

  • Potential synthesis-related impurities to look for include starting materials and regioisomers.

IV. Identification of Potential Impurities

Knowledge of the synthetic route is crucial for predicting potential impurities. Common synthetic strategies for indazoles may lead to the following types of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents: Residual reagents such as hydrazine or mineral acids.

  • Isomers: Positional isomers of the carbonitrile group or other substituents.

  • Byproducts: Products from side reactions, such as incomplete cyclization or over-alkylation.

V. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of 1H-Indazole-7-carbonitrile and to ensure that the analytical methods are stability-indicating.[2][3][4][5][6]

A. Protocol for Forced Degradation

Subject the sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples by the developed HPLC method to observe any degradation products and to confirm that the main peak is well-resolved from any degradants.

VI. Workflow for Purity Analysis

The following diagram illustrates the comprehensive workflow for the purity analysis of 1H-Indazole-7-carbonitrile.

Purity_Analysis_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation and Volatile Impurities cluster_3 Structural Elucidation and Impurity Identification cluster_4 Data Integration and Reporting Sample 1H-Indazole-7-carbonitrile Sample Preparation Prepare solutions for each analytical technique Sample->Preparation HPLC Quantitative Purity by RP-HPLC Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR 1H and 13C NMR Spectroscopy Preparation->NMR Data_Analysis Integrate data from all techniques HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Workflow for the comprehensive purity analysis of 1H-Indazole-7-carbonitrile.

VII. Conclusion

The purity of 1H-Indazole-7-carbonitrile is a critical quality attribute that directly impacts its utility in research and drug development. The multi-pronged analytical approach detailed in these application notes, combining HPLC, GC-MS, and NMR spectroscopy, provides a robust framework for the comprehensive assessment of its purity. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data, thereby underpinning the scientific integrity of subsequent research and development activities.

References

  • PubChem. 1H-Indazole-7-carbonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

  • PubMed Central. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl-, on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • PubMed. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Waters Corporation. Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With PDA Detector. [Link]

  • Shimadzu. C190-E094A_Tips for practical HPLC analysis. [Link]

  • YouTube. Forced Degradation Studies in Pharmaceutical Industry. [Link]

  • ResearchGate. 13 C NMR of indazoles. [Link]

  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • RSC Publishing. UV-absorbance detector for HPLC based on a light-emitting diode. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation – A Review. [Link]

  • Wiley Online Library. Supporting Information for "An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives". [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Indazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 1H-Indazole-7-carbonitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 1H-Indazole-7-carbonitrile

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress meticulously using TLC or LC-MS. If the starting material persists, consider extending the reaction time or incrementally increasing the temperature.Many organic reactions, including indazole synthesis, are kinetically controlled. Insufficient time or energy (temperature) can lead to incomplete conversion of reactants.
Suboptimal Reaction Conditions Re-evaluate and optimize key reaction parameters such as solvent, temperature, and catalyst loading. For instance, in palladium-catalyzed cyanations, the choice of ligand and base is critical.The efficiency of a reaction is highly dependent on its conditions. The solvent polarity can influence reactant solubility and transition state stability. The catalyst and its ligands dictate the catalytic cycle's efficiency, while the base is often crucial for activating reagents or neutralizing acidic byproducts.[1]
Degradation of Starting Materials or Product Ensure the purity of your starting materials. If degradation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.Impurities in starting materials can introduce side reactions or inhibit the catalyst.[1] The indazole ring system can be sensitive to harsh conditions, and an inert atmosphere minimizes the risk of oxidation.
Poor Quality of Reagents Use freshly distilled solvents and high-purity reagents. Verify the activity of catalysts, especially if they have been stored for an extended period.The presence of water or other impurities in solvents and reagents can quench sensitive intermediates or deactivate catalysts, leading to a significant drop in yield.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Action Scientific Rationale
Formation of Isomeric Indazoles The formation of regioisomers is a common challenge in indazole synthesis.[2] Carefully control the reaction temperature and the rate of addition of reagents. Purification by column chromatography or recrystallization may be necessary to separate the desired isomer.The regioselectivity of the cyclization step can be influenced by kinetic and thermodynamic factors. Slower addition and lower temperatures can favor the formation of the thermodynamically more stable isomer.
Hydrolysis of the Nitrile Group During workup or purification, avoid strongly acidic or basic conditions if the nitrile group is sensitive to hydrolysis, which would form the corresponding carboxylic acid or amide.The nitrile functional group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, particularly at elevated temperatures.
Side Reactions from Reactive Functional Groups If your starting materials contain other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.[1]Protecting groups temporarily mask reactive functionalities, allowing the desired transformation to occur selectively at another site in the molecule.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Action Scientific Rationale
Product is an Oil or Gummy Solid If the crude product is not a solid, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended.Some organic compounds are slow to crystallize. Mechanical agitation or the presence of a nucleation site (seed crystal) can initiate the crystallization process.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography by performing preliminary TLC analysis with various solvent mixtures to achieve better separation between the product and impurities.The separation of compounds by chromatography depends on the differential partitioning between the stationary phase and the mobile phase. A well-chosen solvent system will maximize the differences in the retention factors (Rf) of the components.
Product Loss During Workup Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous layer is optimized for the extraction of your product based on its pKa.Each manipulation during the workup process can lead to mechanical losses of the product. Proper pH adjustment is crucial for ensuring that the product is in its neutral, more organic-soluble form for efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1H-Indazole-7-carbonitrile?

A1: The synthesis of 1H-Indazole-7-carbonitrile can be approached through several key strategies. A common method involves the palladium-catalyzed cyanation of a 7-halo-1H-indazole (e.g., 7-iodo- or 7-bromo-1H-indazole). Another classical approach is the Richter synthesis, which involves the cyclization of an o-hydrazinobenzonitrile derivative. The choice of route often depends on the availability and cost of the starting materials.

Q2: My palladium-catalyzed cyanation of 7-iodo-1H-indazole is giving a low yield. What should I check first?

A2: Low yields in palladium-catalyzed cyanations are often due to catalyst deactivation or suboptimal reaction conditions.[3] First, ensure that your reaction is performed under strictly anhydrous and inert conditions, as both water and oxygen can poison the palladium catalyst. The choice of cyanide source (e.g., Zn(CN)₂, CuCN, K₄[Fe(CN)₆]), ligand, solvent, and temperature are all critical parameters that may require optimization for your specific substrate.[4]

Q3: I am observing the formation of 1H-indazole-7-carboxylic acid as a byproduct. How can I avoid this?

A3: The formation of the carboxylic acid is likely due to the hydrolysis of the nitrile group. This can occur during the reaction if water is present or during an aqueous workup under acidic or basic conditions. To minimize this side reaction, ensure your reaction is run under anhydrous conditions and perform the workup under neutral or mildly acidic/basic conditions at low temperatures.

Q4: What is the best way to purify crude 1H-Indazole-7-carbonitrile?

A4: Purification of 1H-Indazole-7-carbonitrile can typically be achieved by recrystallization from a suitable solvent system or by column chromatography.[2] For recrystallization, a solvent screen should be performed to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of indazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes. If recrystallization is not effective in removing impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions.[4] A suitable solvent system should be chosen to give a good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-7-carbonitrile via Palladium-Catalyzed Cyanation of 7-Iodo-1H-indazole

This protocol is adapted from established procedures for the cyanation of aryl halides.

Materials:

  • 7-Iodo-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, oven-dried Schlenk flask, add 7-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1H-Indazole-7-carbonitrile.

Visualizing the Workflow:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 7-Iodo-1H-indazole, Zn(CN)₂, Pd₂(dba)₃, dppf inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, Filter through Celite cool->filter wash Wash with H₂O and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product 1H-Indazole-7-carbonitrile chromatography->product

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 2, 2026, from [Link]

  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Singh, R., Kaur, H., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Kim, J. H., Lee, J., & Lee, S. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 1(5), 893–898. [Link]

  • Elguero, J., Perez, M. D., Alkorta, I., & Popelier, P. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(17), 11636-11647. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Chen, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved February 2, 2026, from [Link]

  • International Journal for Scientific Research & Development. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 11(23), 5374–5377. [Link]

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1H-Indazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important heterocyclic building block. As a polar, nitrogen-containing aromatic compound, 1H-Indazole-7-carbonitrile presents specific challenges that require a nuanced and systematic approach to achieve high purity and yield. This document provides in-depth, field-proven insights and step-by-step protocols to address the most common issues.

Section 1: Foundational Knowledge - The "Why" Behind the Method

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and how they dictate its behavior on a stationary phase.

Q1: What are the key chemical properties of 1H-Indazole-7-carbonitrile that influence its chromatographic behavior?

Answer: The chromatographic behavior of 1H-Indazole-7-carbonitrile is governed by three primary structural features:

  • High Polarity: The molecule possesses a nitrile group (-C≡N) and a pyrazole ring with an acidic N-H proton. Both features are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding. This inherent polarity means the compound will have a strong affinity for polar stationary phases like silica gel.[1][2]

  • Basic Nitrogen Atoms: The pyrazole ring contains basic nitrogen atoms. These sites can engage in strong, often non-ideal, interactions with acidic silanol groups (Si-OH) on the surface of standard silica gel. This is a primary cause of peak tailing, a common issue with amine-containing or heterocyclic compounds.[3]

  • Aromatic System: The bicyclic aromatic structure allows for π-π stacking interactions, which can be a secondary retention mechanism, particularly with certain stationary phases or in the presence of aromatic solvents.

These properties necessitate careful selection of both the stationary and mobile phases to achieve a balance between retention and efficient elution.

Property Value / Description Chromatographic Implication
Molecular Formula C₈H₅N₃Relatively small molecule.
Molecular Weight 143.15 g/mol [1]Influences diffusion rates.
Polarity HighStrong adsorption on polar stationary phases (e.g., silica).
Key Functional Groups Indazole N-H, Pyrazole Nitrogens, Nitrile (-CN)Hydrogen bond donor/acceptor, basic sites for silanol interaction.
Predicted pKa ~14 (for N-H proton, similar to parent indazole)[4]Can be deprotonated under basic conditions.
Q2: Should I use Normal-Phase or Reverse-Phase Chromatography?

Answer: For 1H-Indazole-7-carbonitrile, Normal-Phase Chromatography (NPC) is the most common and logical starting point.[5] However, Reverse-Phase Chromatography (RPC) serves as a powerful alternative, especially when specific challenges arise in NPC.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase.[6] The separation is based on the principle of adsorption, where more polar compounds are retained more strongly.[5] Given the high polarity of your compound, it will be well-retained on silica, allowing for good separation from less polar impurities using common organic solvents.

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] This technique is ideal for polar compounds that may be unstable on acidic silica or are difficult to separate from other polar impurities in NPC.[8]

Use the following decision-making framework to guide your choice:

G start Start: Crude 1H-Indazole-7-carbonitrile check_impurities Analyze crude by TLC. Are impurities significantly less polar? start->check_impurities npc Primary Choice: Normal-Phase Chromatography (Silica Gel) check_impurities->npc Yes npc_issues Encountering Issues? (Tailing, Low Recovery, Poor Separation) npc->npc_issues rpc Alternative Choice: Reverse-Phase Chromatography (C18) npc_issues->rpc Yes success Purified Product npc_issues->success No rpc->success

Caption: Decision workflow for selecting the appropriate chromatography mode.

Section 2: Method Development & Optimization

Q3: How do I select the right mobile phase for Normal-Phase Chromatography on silica gel?

Answer: The optimal mobile phase (eluent) should provide a retention factor (Rƒ) of 0.2-0.35 for 1H-Indazole-7-carbonitrile on a TLC plate.[9][10] This Rƒ range ensures that the compound is sufficiently retained to separate from impurities but elutes in a reasonable volume without excessive band broadening.

Step-by-Step Protocol for TLC-Based Mobile Phase Screening:

  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane.

  • Select Initial Solvent Systems: Start with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[11]

  • Spot and Develop: Spot the stock solution onto several TLC plates. Develop each plate in a chamber pre-saturated with a different solvent ratio (e.g., 20%, 40%, 60%, 80% Ethyl Acetate in Hexanes).

  • Analyze Rƒ: Visualize the plates under UV light. Calculate the Rƒ value for your target compound in each system.

  • Optimize:

    • If Rƒ is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 40% to 60% Ethyl Acetate).

    • If Rƒ is too high (>0.4): The mobile phase is too polar. Decrease the proportion of the polar solvent.

    • For very polar compounds: If 100% Ethyl Acetate is insufficient, a stronger system like 1-5% Methanol in Dichloromethane can be effective.[11] Caution: Using more than 10% methanol can risk dissolving the silica gel stationary phase.[11]

Solvent System (Non-Polar : Polar) Relative Polarity Typical Application
Hexanes : Diethyl EtherLowGood for separating from very non-polar impurities.
Hexanes : Ethyl AcetateMedium (Standard)Excellent starting point for most compounds of moderate polarity.[11]
Dichloromethane : MethanolHighEffective for eluting highly polar compounds.[11]
Dichloromethane : Methanol (+1% NH₄OH)High (Basic)Used to mitigate peak tailing for basic compounds (see Q6).
Q4: My compound is not very soluble in the initial mobile phase. How should I load it onto the column?

Answer: This is a common problem when a non-polar mobile phase is required for separation, but the polar compound has poor solubility in it. Loading the sample dissolved in a strong, highly polar solvent will destroy the separation at the top of the column. The best solution is dry loading .

Dry loading involves adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column as a solid band. This prevents solubility issues and leads to sharper bands and better resolution.

G cluster_liquid Liquid Loading cluster_dry Dry Loading (Recommended) l_start Dissolve crude in weakest possible solvent (ideally, the mobile phase) l_apply Apply solution slowly to top of column l_start->l_apply d_start Dissolve crude in a volatile solvent (DCM, Acetone, EtOAc) d_add_silica Add 2-3x weight of silica gel to solution d_start->d_add_silica d_evap Evaporate solvent completely (rotovap) to get a free-flowing powder d_add_silica->d_evap d_load Carefully add powder as a uniform layer on top of the column d_evap->d_load crude Crude Sample sol_check Is sample soluble in the mobile phase? crude->sol_check sol_check->l_start Yes sol_check->d_start No

Caption: Workflow for choosing between liquid and dry sample loading.

Protocol for Dry Loading:

  • Weigh your crude 1H-Indazole-7-carbonitrile.

  • In a round-bottom flask, dissolve it in a minimal amount of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone).

  • Add silica gel to the flask (approximately 2-3 times the weight of your crude material).

  • Swirl the flask to create a uniform slurry.

  • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your pre-packed column.

Section 3: Troubleshooting Common Purification Issues

Q5: My TLC shows good separation, but my column chromatography gives mixed fractions. What's wrong?

Answer: This frustrating issue typically stems from overloading the column or poor column packing.

  • Causality & Explanation: Column chromatography is a dynamic process. While a TLC plate can handle a microscopic amount of material, a preparative column has a finite capacity. Overloading the column saturates the stationary phase, causing bands to broaden significantly and overlap, even if their Rƒ values are far apart on TLC.[12] Similarly, a poorly packed column with channels or cracks allows the solvent and sample to bypass the stationary phase, leading to no separation.[9]

  • Solutions:

    • Reduce the Load: As a rule of thumb, the amount of crude material should be 1-5% of the weight of the silica gel in the column (e.g., for a 40g silica column, load 400mg to 2g of material). For difficult separations (close spots on TLC), use a lower loading (~1%).

    • Improve Packing Technique: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[9] The top surface of the silica bed must be perfectly flat.

    • Check Sample Application: If using liquid loading, apply the sample in the most concentrated solution possible and in a narrow band. Using too much or too strong of a solvent for loading will broaden the initial band. Dry loading is often superior.[13]

Q6: My compound is eluting as a broad, tailing peak. How can I fix this?

Answer: Peak tailing for 1H-Indazole-7-carbonitrile is almost certainly caused by strong secondary interactions between the basic nitrogen atoms of the indazole ring and acidic silanol groups on the silica surface.[3][14]

  • Causality & Explanation: The interaction with acidic silanols creates a secondary, non-ideal retention mechanism.[3] A portion of the analyte molecules get "stuck" on these active sites and lag behind the main band, creating a "tail."

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic additive to your mobile phase. This base will preferentially bind to the acidic silanol sites, effectively masking them from your compound.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective but must be removed from the final product.

      • Ammonia: Use a pre-made solution of 7N ammonia in methanol as your polar modifier in a solvent system like Dichloromethane / (7N NH₃ in MeOH).

    • Use a Deactivated Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-bonded Silica: This is a specialty phase where the surface is functionalized with amino groups, making it slightly basic and ideal for such compounds.

    • Run a Self-Deactivating Gradient: Sometimes, starting the elution and then adding the basic modifier to the solvent reservoir partway through can help sharpen a tailing peak as it elutes.

Q7: I can't get my compound to elute from the column. What should I do?

Answer: This indicates that your mobile phase is not polar enough to displace the highly polar 1H-Indazole-7-carbonitrile from the silica gel.

  • Causality & Explanation: The equilibrium of the analyte is overwhelmingly shifted towards being adsorbed on the stationary phase rather than dissolved in the mobile phase.[9]

  • Solutions:

    • Increase Mobile Phase Polarity (Gradient Elution): Gradually increase the percentage of the polar component of your mobile phase. For example, if you are running 30% Ethyl Acetate / Hexanes, switch to 50%, then 70%, then 100% Ethyl Acetate.

    • Introduce a Stronger Polar Solvent: If 100% Ethyl Acetate is not strong enough, introduce a small amount of methanol. A switch to a system like 2-5% Methanol in Dichloromethane will elute most very polar compounds.[11]

    • Check for Precipitation: Ensure your compound did not precipitate at the top of the column upon loading, which can happen if it is not soluble in the initial eluent. If this occurs, the compound may only move once a much stronger solvent is used.

Q8: My recovery is very low. Am I losing my compound on the column?

Answer: Low recovery suggests either irreversible adsorption or on-column decomposition.[12][15]

  • Causality & Explanation: The acidic nature of silica gel can, in some cases, lead to the degradation of sensitive compounds. Alternatively, some highly polar compounds can bind so strongly to the most active sites on the silica that they cannot be eluted under normal conditions.

  • Diagnostic Protocol:

    • Perform a Stability Test: Spot your compound on a silica TLC plate. Let it sit for 1-2 hours, then develop the plate. If you see new spots or significant streaking from the origin, your compound is likely degrading on silica.

  • Solutions:

    • Deactivate the Silica: If decomposition is observed, you can try deactivating the silica gel by pre-treating it with a base (see Q6) or by using a less acidic stationary phase like Florisil or alumina.[12][16]

    • Flush the Column: After your initial elution, flush the column with a very strong solvent system (e.g., 10% Methanol / Dichloromethane with 1% TEA) to see if any remaining compound can be recovered.

    • Consider Reverse-Phase: If your compound is simply not stable on silica, Reverse-Phase HPLC is the best alternative.

Troubleshooting Summary
Problem Likely Cause Primary Recommended Action
Poor SeparationColumn Overload / Poor PackingReduce sample load to <2% of silica weight; Repack column carefully.
Peak TailingAcidic Silanol InteractionsAdd 0.5% Triethylamine or Ammonia to the mobile phase.
No ElutionMobile Phase Too WeakIncrease polarity of the mobile phase (gradient elution).
Low RecoveryIrreversible Adsorption / DecompositionPerform TLC stability test; Consider deactivating silica or switching to Reverse-Phase.

References

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 244-258. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25022685, 1H-Indazole-7-carbonitrile. Retrieved from [Link]

  • Berthon, J. Y., et al. (2002). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry, 45(25), 5436-45. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • King, A. (n.d.). Successful Flash Chromatography. Teledyne ISCO. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • English Excel. (2022, March 9). Normal phase VS Reversed phase chromatography. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Peters, K. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved from [Link]

  • Welch Materials, Inc. (2024, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. r/chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 11843-11855. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 21). Running a flash column. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Pharma Knowledge Forum. (2022, January 16). Normal Phase and Reverse Phase Chromatography. YouTube. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Hawach Scientific. (2024, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • The Pharmaguide. (2024, November 9). NORMAL-PHASE & REVERSE-PHASE HPLC. YouTube. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 23). Which injection solvents should I use for reversed-phase flash purification? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • American Chemical Society. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • ResearchGate. (2014, August 6). (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • International Organization of Scientific Research. (2023, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Guillarme, D., & D'Atri, V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 116-121. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

Sources

Common impurities in 1H-Indazole-7-carbonitrile and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Removing Common Impurities

Welcome to the technical support guide for 1H-Indazole-7-carbonitrile. As a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors, the purity of this reagent is paramount to achieving reliable and reproducible experimental outcomes.[1][2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the common impurities encountered during its synthesis and use, along with robust methodologies for their removal and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I might encounter in my 1H-Indazole-7-carbonitrile sample?

The impurities in a given batch of 1H-Indazole-7-carbonitrile are almost always a direct reflection of the synthetic route employed. Understanding the potential origin of these impurities is the first step in effective troubleshooting.

Causality: Synthetic pathways to indazoles can be complex, often involving multi-step reactions where incomplete conversions, side reactions, or lack of regioselectivity can introduce impurities.[3][4] For instance, a common strategy involves the cyclization of a substituted aniline derivative, while another relies on the cyanation of a halogenated indazole precursor.[5][6] Each route has a unique impurity profile.

Below is a summary of common impurities, their sources, and how to detect them.

Impurity TypeSpecific ExamplesLikely Synthetic OriginRecommended Analytical Technique
Starting Materials 7-Halo-1H-indazole (e.g., 7-iodo-1H-indazole)Palladium-catalyzed cyanation of a halo-indazole precursor.HPLC, LC-MS, GC-MS
2-Amino-3-methylbenzonitrileCyclization reactions starting from substituted anilines.HPLC, LC-MS
Regioisomers 1H-Indazole-4/5/6-carbonitrileLack of regioselectivity during cyclization or substitution reactions.HPLC, ¹H NMR, ¹³C NMR
Related Substances 1H-Indazole-7-carboxamidePartial hydrolysis of the nitrile group during workup or storage.HPLC, LC-MS, IR (C=O stretch)
1H-Indazole-7-carboxylic acidComplete hydrolysis of the nitrile group, often under acidic or basic conditions.[7]HPLC, LC-MS
Residual Solvents DMF, Dioxane, Toluene, Ethyl Acetate, HexanesReaction solvents or eluents from chromatographic purification.[8]¹H NMR, Headspace GC
Inorganic Salts Sodium/Potassium salts, Ammonium saltsByproducts from reagents (e.g., KCN, Na₂CO₃) or buffers used in the reaction/workup.[5]ICP-MS, Conductivity, Ash test
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify potential impurities?

An ¹H NMR spectrum is a powerful first-pass tool for identifying impurities, especially residual solvents and structurally similar organic molecules.

Expertise & Experience: When analyzing the spectrum, pay close attention to both the aromatic region (6.5-8.5 ppm) and the aliphatic region (0-3 ppm). Aromatic signals that don't match the characteristic pattern of the 7-substituted indazole ring could indicate regioisomers. Aliphatic signals often point to residual solvents from purification.

  • Identifying Regioisomers: 1H-Indazole-7-carbonitrile has a distinct set of three aromatic proton signals. The presence of additional sets of aromatic signals with different splitting patterns is a strong indicator of contamination with other isomers (e.g., 4-, 5-, or 6-carbonitrile). Comparing the spectrum to literature data or a certified reference standard is the most reliable method of confirmation.

  • Identifying Residual Solvents: Many common laboratory solvents have characteristic chemical shifts. For example, a singlet around 2.50 ppm in DMSO-d₆ often corresponds to residual DMSO, while a singlet at 7.26 ppm in CDCl₃ is due to residual chloroform. Comprehensive tables of solvent impurities are available and are an invaluable resource for any synthetic chemist.[9][10]

  • Identifying Related Substances: The hydrolysis product, 1H-Indazole-7-carboxylic acid, would show a broad singlet for the carboxylic acid proton (typically >10 ppm), which would be absent in the pure nitrile.

Q3: My HPLC analysis shows a major product peak but also several minor peaks. What could they be and how do I proceed?

HPLC is a highly sensitive technique for detecting non-volatile impurities.[11] Minor peaks can represent starting materials, isomers, or degradation products that require removal.

Troubleshooting Workflow:

  • Hypothesize Identity: Based on the synthetic route, hypothesize the identity of the impurities. Peaks with shorter retention times (more polar) on a reverse-phase (e.g., C18) column could be hydrolysis products like the carboxylic acid or amide.[7] Peaks with retention times close to the main product could be regioisomers.

  • Confirm with LC-MS: The most direct way to identify these unknown peaks is to run an LC-MS analysis. The mass-to-charge ratio (m/z) of each peak can quickly confirm or deny your hypotheses. For example, the hydrolysis product 1H-Indazole-7-carboxylic acid will have a molecular weight of 162.14 g/mol , compared to 143.15 g/mol for the parent nitrile.[7][12]

  • Spiking Study: If you have a sample of a suspected impurity (e.g., the starting material), you can perform a "spiking study." Co-inject a mixture of your sample and the suspected impurity. If the area of a specific minor peak increases, you have confirmed its identity.

Purification and Removal Strategies

The choice of purification method depends on the nature of the impurity and the scale of the experiment. The following diagram outlines a general workflow for impurity removal.

G cluster_0 Impurity Identification cluster_1 Purification Strategy Crude Crude Product Analysis Analyze (HPLC, NMR, LC-MS) Crude->Analysis Identify Identify Impurity Type Analysis->Identify Inorganic Inorganic Salts? Identify->Inorganic Polarity Different Polarity? Inorganic->Polarity No Workup Aqueous Workup / Wash Inorganic->Workup Yes Solubility Different Solubility? Polarity->Solubility No Chrom Column Chromatography Polarity->Chrom Yes Solubility->Chrom No Recrystal Recrystallization Solubility->Recrystal Yes Workup->Polarity Final Pure Product (Verify with HPLC/NMR) Chrom->Final Recrystal->Final

Caption: Workflow for Impurity Identification and Removal.

Q4: What is the best general-purpose method for purifying crude 1H-Indazole-7-carbonitrile?

For most common organic impurities, column chromatography and recrystallization are the most effective purification techniques.

Protocol 1: Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[8] It is highly effective for removing impurities with different polarities than the desired product.

  • Stationary Phase: Silica gel (200-300 mesh) is standard.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane) is recommended.

    • Step 1 (Slurry Preparation): Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, create a slurry of silica gel in the starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Step 2 (Column Packing): Pack a glass column with the silica slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

    • Step 3 (Loading): Carefully load the dissolved crude product onto the top of the silica bed.

    • Step 4 (Elution): Begin eluting with the mobile phase. Gradually increase the polarity of the eluent (e.g., from 90:10 to 70:30 Hexanes:Ethyl Acetate) to move the compounds down the column.

    • Step 5 (Collection): Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Step 6 (Concentration): Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). This is most effective when the impurities are present in small amounts or have very different solubility profiles.

  • Step 1 (Solvent Screening): Find a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common solvents to screen include ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures.

  • Step 2 (Dissolution): Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Step 3 (Cooling): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Step 4 (Isolation): Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[5]

  • Step 5 (Washing): Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Step 6 (Drying): Dry the purified crystals under vacuum to remove all traces of solvent.

Q5: How can I confirm the purity of my final product?

Trustworthiness: A single analytical method is often insufficient to declare a compound "pure." Regulatory bodies and reputable scientific practice require orthogonal methods—two or more different analytical techniques—to establish purity confidently.

  • Primary Method (HPLC): Run a final HPLC analysis. A pure sample should show a single major peak, typically with a purity value of >98% by area normalization.[11][13]

  • Orthogonal Method (qNMR): Quantitative NMR (qNMR) is an excellent orthogonal technique because it is a primary method that determines purity relative to a certified internal standard, independent of the analyte's response factor.[5][13]

  • Structure Confirmation (MS, NMR): Confirm the identity of the final product with Mass Spectrometry (to verify the molecular weight) and a full NMR characterization (¹H, ¹³C) to ensure the correct structure and isomeric form.

Logical Relationships of Impurity Formation

The following diagram illustrates the potential pathways leading to common impurities during the synthesis of 1H-Indazole-7-carbonitrile.

G cluster_0 Synthesis Route A: Cyanation cluster_1 Synthesis Route B: Cyclization A_Start 7-Halo-1H-Indazole A_React Pd-catalyzed Cyanation A_Start->A_React Impurity1 Unreacted Starting Material A_Start->Impurity1 Product 1H-Indazole-7-carbonitrile A_React->Product Impurity4 Residual Solvents & Reagents A_React->Impurity4 B_Start Substituted Aniline B_React Diazotization & Ring Closure B_Start->B_React B_Start->Impurity1 B_React->Product Impurity2 Regioisomers B_React->Impurity2 Poor Regioselectivity B_React->Impurity4 Impurity3 Hydrolysis Products (Amide, Carboxylic Acid) Product->Impurity3 Workup / Storage (+ H₂O)

Caption: Logical relationships between synthetic routes and impurity formation.

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

  • PubChem. (n.d.). 1H-Indazole-7-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubMed. (2000). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. [Link]

  • Google Patents. (2018).
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4996. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem., 14(7), 1225-1257. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595–12602. [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1H-Indazole-7-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 1H-Indazole-7-carbonitrile synthesis. 1H-Indazole-7-carbonitrile is a key building block in the development of various pharmaceutical agents, valued for the unique structural and electronic properties of the indazole scaffold.[1][2] While its synthesis may be straightforward on a laboratory scale, the transition to pilot and production scales introduces significant hurdles related to reaction kinetics, thermodynamics, safety, and purification.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and data-driven insights to navigate the common challenges encountered during the scale-up of its production. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your process with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial planning and execution of scaling up 1H-Indazole-7-carbonitrile synthesis.

Q1: What is the most viable synthetic route for large-scale production of 1H-Indazole-7-carbonitrile?

A: For large-scale synthesis, the most robust and commonly considered route involves the construction of the indazole ring followed by the introduction of the nitrile group. A highly effective strategy is the palladium-catalyzed cyanation of a 7-halo-1H-indazole precursor (e.g., 7-bromo- or 7-iodo-1H-indazole). This approach is generally preferred over methods that carry the nitrile group through the entire synthesis, as the cyano group can be sensitive to certain reaction conditions. The use of modern, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is highly recommended for scale-up to mitigate safety and handling risks associated with reagents like NaCN or KCN.[3][4]

Q2: What are the primary challenges I should anticipate when moving from a 10-gram lab batch to a 10-kilogram pilot batch?

A: The transition from lab to pilot scale introduces several critical challenges that are often not apparent in small-scale runs. The most significant include:

  • Mass and Heat Transfer: Inefficient mixing and cooling in large reactors can lead to localized temperature spikes ("hot spots") and concentration gradients. This can drastically increase the formation of impurities and, in exothermic reactions, pose a serious safety risk of a thermal runaway.[5]

  • Impurity Profile: The purity of bulk starting materials may differ from lab-grade reagents. Seemingly minor impurities can accumulate at scale, potentially inhibiting the catalyst or complicating the final purification.

  • Work-up and Isolation: Procedures like liquid-liquid extraction and column chromatography become impractical and inefficient at a large scale. The process must be redesigned to rely on crystallization, filtration, and washing, which requires careful solvent selection and optimization.[6]

  • Reaction Kinetics: Changes in the surface-area-to-volume ratio and mixing efficiency can alter the reaction kinetics, potentially leading to incomplete conversion or the formation of different side products compared to the lab scale.

Q3: My reaction yield dropped from 85% at the 1g scale to 60% at the 1kg scale. What is the most likely cause?

A: A significant drop in yield upon scale-up is a classic problem, often pointing towards issues with heat and mass transfer.[5] In a large reactor, inefficient stirring may fail to properly distribute the catalyst or reagents, leading to incomplete reactions. Furthermore, if the reaction is exothermic, poor heat dissipation can cause localized overheating, leading to the degradation of your starting material, product, or catalyst. Another common culprit is the introduction of atmospheric oxygen due to leaks or inadequate inerting of the larger reactor headspace, which can deactivate palladium catalysts.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed question-and-answer guide to troubleshoot specific problems encountered during the synthesis and purification of 1H-Indazole-7-carbonitrile.

Issue 1: Low Yield and Incomplete Conversion in the Cyanation Step

Q: My palladium-catalyzed cyanation of 7-bromo-1H-indazole is stalling at 50-60% conversion, even after extended reaction times. How can I resolve this?

A: Stalled conversion in palladium-catalyzed reactions is a frequent scale-up challenge. The root cause often lies with the catalyst's activity or the reaction environment.

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation:

    • Cause: The palladium catalyst is highly sensitive to oxygen and certain impurities. At scale, ensuring a truly inert atmosphere is more challenging. Impurities in lower-grade bulk solvents or starting materials can also poison the catalyst.

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using multiple vacuum/nitrogen backfill cycles. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

      • Reagent Purity: Analyze the 7-bromo-1H-indazole starting material for potential catalyst poisons like sulfur-containing compounds.

      • Catalyst and Ligand Choice: For challenging substrates, a more robust ligand like Xantphos can improve catalyst stability and turnover.[3]

  • Suboptimal Reaction Conditions:

    • Cause: The optimal temperature determined in the lab may not be the true internal temperature of a large, poorly mixed reactor.

    • Solution: Use a calibrated internal temperature probe. Profile the reaction temperature to ensure it reaches and maintains the target. Sometimes, a modest increase in temperature (e.g., 5-10 °C) can overcome the activation energy barrier at scale, but this must be balanced against the risk of degradation.

  • Poor Solubility of Reagents:

    • Cause: The cyanide source, particularly potassium ferrocyanide, may have limited solubility in common organic solvents like DMAc or DMF, leading to a mass transport-limited reaction.

    • Solution: Ensure vigorous mechanical stirring, not just magnetic stirring, to maintain a fine suspension of all solid reagents. The addition of a phase-transfer catalyst in some systems can also improve performance, although this adds complexity to the work-up.

Issue 2: Impurity Formation and Purification Challenges

Q: My final product after crystallization is off-color (yellow or brown) and fails to meet the >99.5% purity specification. What are the likely impurities and how can I remove them?

A: Off-color products and persistent impurities often stem from thermal degradation or side reactions during the synthesis and work-up.

Potential Causes & Recommended Solutions:

  • Thermal Degradation:

    • Cause: Indazole rings can be susceptible to degradation at elevated temperatures, especially in the presence of residual catalyst or base. This is exacerbated by long reaction times and inefficient cooling during work-up.

    • Solution:

      • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.

      • Controlled Work-up: Cool the reaction mixture promptly upon completion. Perform aqueous washes and extractions at controlled, lower temperatures.

      • Charcoal Treatment: Before crystallization, treating a solution of the crude product with activated charcoal can effectively remove color-causing impurities.

  • Residual Palladium:

    • Cause: Palladium residues are a common and highly regulated impurity in APIs. They can also impart a dark color to the product.

    • Solution: After the reaction, consider a work-up step specifically designed to scavenge palladium. This can involve washing the organic phase with an aqueous solution of a scavenger like thiourea or L-cysteine, or filtering the solution through a specialized palladium scavenging resin.

  • Hydrolysis of the Nitrile:

    • Cause: During an aggressive aqueous work-up (e.g., highly acidic or basic conditions, or prolonged heating), the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.

    • Solution: Use milder conditions for the work-up. Keep pH adjustments moderate and avoid excessive heating of aqueous mixtures. The primary impurity to look for would be 1H-Indazole-7-carboxamide.

Issue 3: Work-up and Isolation Difficulties at Scale

Q: During the quench and extraction phase, I'm observing a thick emulsion that is very slow to separate. How can I prevent this?

A: Emulsion formation is a common hydrodynamic problem during the scale-up of work-ups, drastically reducing throughput.

Potential Causes & Recommended Solutions:

  • Insufficient Phase Difference:

    • Cause: The densities of the organic and aqueous phases are too similar. Fine particulates from the reaction can also stabilize emulsions.

    • Solution:

      • Add Brine: Before separation, add a saturated sodium chloride solution (brine) to the aqueous phase. This significantly increases its density and ionic strength, helping to break the emulsion.

      • Filter First: If insoluble materials are present, filter the entire quenched reaction mixture through a pad of celite before attempting the phase split.

      • Solvent Change: Consider a different extraction solvent with a greater density difference from water, such as 2-Methyltetrahydrofuran (2-MeTHF), which is also a greener solvent choice.[3]

Part 3: Data Presentation & Experimental Protocols

Scale-Up Parameter Comparison

The following table summarizes key considerations when transitioning from lab to production scale.

ParameterLab Scale (1-100 g)Pilot / Production Scale (>10 kg)Causality & Rationale
Heat Control Heating mantle, oil bathJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases dramatically at scale, requiring active and efficient heat transfer to prevent hot spots and thermal runaways.[5][6]
Mixing Magnetic stir barOverhead mechanical stirrer (impeller, baffle)Vigorous, turbulent mixing is required to ensure homogeneity in large volumes and keep solids suspended, preventing localized concentration gradients.
Reagent Addition Manual addition via funnelMetering pump with controlled rateControlled addition is critical for managing exotherms and maintaining optimal stoichiometric ratios in large, dynamic systems.
Purification Column ChromatographyCrystallization, ReslurryingChromatography is not economically or practically viable at scale. Purification must rely on optimized crystallization that selectively precipitates the product while leaving impurities in the mother liquor.
Safety Fume hoodProcess safety management (PSM), HAZOP analysisThe potential consequences of a failure (e.g., thermal runaway, toxic release) are far greater at scale, demanding rigorous engineering and procedural controls.[7]
Experimental Protocol: Gram-Scale Synthesis of 1H-Indazole-7-carbonitrile

This protocol describes the palladium-catalyzed cyanation of 7-iodo-1H-indazole and is intended as a robust starting point for further optimization.

Materials:

  • 7-Iodo-1H-indazole (1.0 eq)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (0.01 eq)

  • Xantphos (0.025 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a clean, dry, four-necked flask with an overhead mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.

  • Inerting: Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charge: To the flask, charge 7-iodo-1H-indazole (e.g., 24.4 g, 100 mmol), potassium ferrocyanide trihydrate (16.9 g, 40 mmol), sodium carbonate (21.2 g, 200 mmol), allylpalladium(II) chloride dimer (365 mg, 1.0 mmol), and Xantphos (1.45 g, 2.5 mmol).

  • Solvent Addition: Add degassed DMAc (e.g., 200 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 120 °C. Monitor the reaction progress by HPLC or TLC. A typical reaction time is 12-24 hours.

  • Work-up - Quench: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Add 2-MeTHF (200 mL) and water (200 mL). Stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues. Wash the filter cake with additional 2-MeTHF.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMAc and break any emulsions.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 1H-Indazole-7-carbonitrile as a solid.

Part 4: Visualizations & Workflows

General Synthesis Workflow

The following diagram illustrates the typical process flow for the production of 1H-Indazole-7-carbonitrile.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage A Charge Reagents (7-Iodo-1H-Indazole, Catalyst, Base, K4[Fe(CN)6]) B Palladium-Catalyzed Cyanation in DMAc (120°C, 12-24h) A->B Heat C Quench with Water & 2-MeTHF B->C Cool D Phase Separation & Aqueous Washes C->D E Solvent Swap & Concentration D->E F Crystallization (e.g., Isopropanol) E->F G Filtration & Drying F->G H Final Product: 1H-Indazole-7-carbonitrile G->H Start Purity < 99.5% after initial crystallization? ImpurityID Identify major impurities (HPLC, LC-MS, NMR) Start->ImpurityID Yes KnownImp Known Impurity? ImpurityID->KnownImp UnknownImp Characterize Unknown Impurity KnownImp->UnknownImp No ResidualSM Residual Starting Material (7-Iodo-1H-Indazole) KnownImp->ResidualSM Yes DegradationProd Degradation Product (e.g., dark color polymers) KnownImp->DegradationProd Yes HydrolysisProd Hydrolysis Product (1H-Indazole-7-carboxamide) KnownImp->HydrolysisProd Yes Recrystallize Action: Screen for new crystallization solvent system or perform re-crystallization. UnknownImp->Recrystallize OptimizeRxn Action: Increase reaction time, temperature, or catalyst loading. ResidualSM->OptimizeRxn OptimizeRxn->Recrystallize OptimizeWorkup Action: Lower work-up temp, use charcoal treatment. DegradationProd->OptimizeWorkup OptimizeWorkup->Recrystallize OptimizeQuench Action: Use milder pH during work-up. HydrolysisProd->OptimizeQuench OptimizeQuench->Recrystallize

Caption: Decision tree for troubleshooting low product purity.

References

  • Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Tariq, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Benchchem. (2025). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Gaikwad, D. D., et al. (2024). Synthesis of indazole derivatives in different methods. ResearchGate.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific.
  • Benchchem. (2025). Challenges in scaling up the production of 1H-Indazole-7-sulfonamide. Benchchem.
  • PubChem. (n.d.). 1H-Indazole-7-carbonitrile. National Institutes of Health.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem.
  • ResearchGate. (n.d.). Preparation of 1H-Indazole-3-Carbonitrile. ResearchGate.

Sources

Technical Support Center: Optimizing Catalyst Selection for 1H-Indazole-7-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazole-7-carbonitrile. Our focus is on the strategic selection and optimization of catalyst systems for the critical intramolecular C-N bond-forming cyclization, a common and powerful method for constructing the indazole core. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and rationalize your synthetic strategy.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

The synthesis of 1H-Indazole-7-carbonitrile and its analogs frequently relies on a palladium-catalyzed intramolecular C-N cross-coupling reaction, a variant of the Buchwald-Hartwig Amination.[1][2] This approach typically involves the cyclization of a precursor like 2-amino-3-halobenzonitrile or a related derivative. Success hinges on a finely tuned catalyst system.

Q1: What is the fundamental catalytic reaction for synthesizing the 1H-Indazole core?

A: The most prevalent and versatile method is an intramolecular Palladium-catalyzed C-N cross-coupling reaction.[2] The reaction facilitates the formation of the N-N bond or the N-aryl bond that closes the pyrazole ring of the indazole system. The general transformation involves a palladium catalyst, a specialized ligand, and a base to mediate the cyclization of an appropriately functionalized aromatic precursor.

Q2: What are the essential components of the catalyst system?

A: A successful reaction depends on the synergy between three key components:

  • Palladium Source (Precatalyst): Provides the active Pd(0) catalytic species.

  • Ligand: A phosphine- or N-heterocyclic carbene (NHC)-based molecule that binds to the palladium center, modulating its reactivity, stability, and steric environment.[3] This is often the most critical parameter for optimization.

  • Base: Required to deprotonate the nitrogen nucleophile (e.g., a hydrazine or amine) during the catalytic cycle, making it active for coupling.[4]

Q3: Why is ligand selection so critical for this synthesis?

A: The ligand is not a passive component; it actively participates in the catalytic cycle. A well-chosen ligand will:

  • Promote Oxidative Addition: Facilitate the reaction of the Pd(0) center with the aryl halide.

  • Stabilize the Catalyst: Prevent palladium black precipitation (catalyst decomposition).

  • Accelerate Reductive Elimination: Speed up the final, product-forming step of the cycle, which is often rate-limiting.[3]

An inappropriate ligand can lead to complete reaction failure, catalyst decomposition, or the formation of undesired side products.[5]

Section 2: Catalyst System Component Selection

The rational selection of the catalyst, ligand, and base is the first step toward an optimized process. The following tables and insights provide a starting point for your experimental design.

Palladium Precatalysts

Modern precatalysts are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active LPd(0) catalyst more cleanly and efficiently, leading to more reproducible results.[5]

PrecatalystCommon Name(s)GenerationKey Advantages & Considerations
Pd(OAc)₂ Palladium(II) AcetateTraditionalInexpensive, widely available. Requires in situ reduction to Pd(0), which can be inefficient.
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)TraditionalAir-stable source of Pd(0). Stoichiometry can be inconsistent depending on purity.
XPhos Pd G3 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate3rd GenHighly active, thermally stable, and air-stable. Forms the active catalyst readily. Excellent general starting point.[6]
tBuXPhos Pd G3 (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate3rd GenSimilar to XPhos G3 but with a more sterically hindered ligand, which can be beneficial for challenging couplings.
Ligands: The Heart of Reactivity

Ligand choice is highly dependent on the specific substrates involved. For intramolecular cyclizations forming the indazole ring, bulky and electron-rich phosphine ligands are a robust starting point.

LigandCommon NameKey Features & Typical Application
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly general-purpose, bulky, and electron-rich. Excellent for a wide range of C-N couplings. Often a top performer in initial screens.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylVery effective for couplings involving secondary amines or sterically hindered substrates.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)Extremely active ligand, often allowing for lower catalyst loadings or reaction temperatures.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA "bite-angle" ligand that can sometimes prevent side reactions like β-hydride elimination. Useful if other ligands fail.[7]
Bases and Solvents

The base must be strong enough to deprotonate the nitrogen source but not so reactive that it causes degradation of starting materials or products. The solvent must be anhydrous and capable of solubilizing the reaction components at the desired temperature.

BaseStrengthComments
NaOtBu / KOtBu StrongVery effective but can be incompatible with base-sensitive functional groups (e.g., esters).
K₃PO₄ Medium-StrongA good, milder alternative to tert-butoxides. Often used for substrates with sensitive functional groups.
Cs₂CO₃ MediumAnother mild option, particularly useful when fine-tuning reactivity.
SolventBoiling PointKey Properties
Toluene 111 °CStandard, non-polar solvent.
Dioxane 101 °CPolar aprotic solvent, good solvating power.
2-MeTHF 80 °CGreener alternative to THF with a higher boiling point.[7]

Section 3: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format to guide you through a logical diagnostic process.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows no product formation after 24 hours. Where should I start my investigation?

A: Begin with the most fundamental checks. The following flowchart outlines a systematic approach to diagnosing the issue. The primary suspects are an inactive catalyst, incorrect reaction setup, or poor reagent quality.

G start Low / No Conversion reagents Step 1: Verify Reagents & Setup start->reagents catalyst Step 2: Evaluate Catalyst System reagents->catalyst Reagents OK sub_q Is starting material pure? reagents->sub_q sol_q Is solvent anhydrous and degassed? reagents->sol_q atm_q Is the reaction under an inert (N2 or Ar) atmosphere? reagents->atm_q conditions Step 3: Assess Reaction Conditions catalyst->conditions System OK cat_act Is the Pd precatalyst active? (Use a fresh bottle or new lot) catalyst->cat_act lig_choice Is the ligand appropriate? (Try a more electron-rich/ bulky ligand like BrettPhos) catalyst->lig_choice base_choice Is the base strong enough? (Switch from K3PO4 to NaOtBu) catalyst->base_choice temp_q Is the temperature high enough? (Increase by 20 °C) conditions->temp_q conc_q Is concentration optimal? (High dilution can slow intramolecular reactions) conditions->conc_q end Problem Solved conditions->end Conditions OK

Caption: Troubleshooting flowchart for low reaction conversion.

Q: I've confirmed my reagents and setup are correct, but the reaction still fails. How do I probe the catalyst system itself?

A: The issue likely lies in the specific combination of palladium, ligand, and base.

  • Catalyst Inactivation: Palladium(0) catalysts are sensitive to oxygen. Even air-stable precatalysts require an inert atmosphere once the reaction begins. Ensure your solvent is thoroughly degassed and the reaction vessel is purged with nitrogen or argon.[5]

  • Ligand Mismatch: The "no-go" result may indicate a poor match between your substrate and ligand. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., XPhos, RuPhos, BrettPhos). A different ligand can dramatically alter the outcome.

  • Insufficient Basicity: If you are using a milder base like K₃PO₄ or Cs₂CO₃, it may not be strong enough to facilitate the deprotonation step efficiently. Perform a trial with a stronger base like NaOtBu, provided your substrate is stable to it.[4]

Problem 2: Formation of Side Products and Low Yield

Q: My reaction works, but I only get 30% yield along with several side products. What are the likely side reactions and how can I suppress them?

A: In C-N coupling reactions, common side products include hydrodehalogenation (replacement of the halide with hydrogen) and protodeamination.

  • Cause - Hydrodehalogenation: This often occurs when the catalytic cycle is slow, allowing for side reactions to compete. It can be promoted by moisture or other protic sources.

    • Solution: Ensure strictly anhydrous conditions. More importantly, switch to a more active catalyst system (e.g., use a more electron-rich ligand like BrettPhos or a 3rd generation precatalyst) to accelerate the desired C-N coupling, outcompeting the side reaction.[5]

  • Cause - Dimerization/Oligomerization: If you observe high molecular weight impurities, intermolecular reactions may be competing with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two substrate molecules encountering each other, thereby favoring the intramolecular pathway.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed to efficiently screen multiple catalyst/ligand/base combinations in parallel.

  • Array Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.

  • Solid Dispensing: To each vial, add the aryl halide precursor (e.g., 0.1 mmol, 1.0 equiv). Then, add the appropriate base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In separate stock solutions, dissolve the palladium precatalyst and the ligand in anhydrous, degassed solvent (e.g., toluene). Add the appropriate volume of the catalyst and ligand solutions to each vial. A typical starting point is 1-2 mol% Pd and a 1:2 Pd:Ligand ratio.

  • Reaction Initiation: Add the final volume of anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Heating and Monitoring: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C). Monitor the reactions at set time points (e.g., 2, 8, 24 hours) by taking a small aliquot for LC-MS or GC-MS analysis.

Protocol 2: Optimized Synthesis of 1H-Indazole-7-carbonitrile

This is a representative protocol based on optimized conditions. Actual conditions may vary.

  • Inerting the Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-3-chlorobenzonitrile (1.0 equiv). Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add XPhos Pd G3 (0.01 equiv, 1 mol%), XPhos ligand (0.01 equiv, 1 mol%), and sodium tert-butoxide (2.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.[5] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 1H-Indazole-7-carbonitrile.[8]

Section 5: Mechanistic Insights

Understanding the "why" requires a look at the catalytic cycle. A well-functioning catalyst system will navigate this cycle efficiently, minimizing off-cycle decomposition or the formation of side products.

G pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination oa_complex->amine_complex Ligand Exchange deprotonation Deprotonation (Base Required) amine_complex->deprotonation re_complex Reductive Elimination Complex deprotonation->re_complex C-N Bond Formation base_h Base-H+ deprotonation->base_h re_complex->pd0 Reductive Elimination product Product Aryl-N< re_complex->product start_materials Aryl-X + H-N< start_materials->oa_complex base Base base->deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

The ligand (L) plays a crucial role at every stage, particularly in promoting the key steps of Oxidative Addition and Reductive Elimination. The base is essential for the deprotonation step, which activates the nucleophile for coupling.

References

  • Ghodke, S. S., et al. (2020). Synthesis of 1H-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227B2. Google Patents.
  • Yoo, E. J., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Shi, F., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Blond, A., et al. (2022). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. ChemRxiv. Available at: [Link]

  • PubMed. (n.d.). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • Colell, J. F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, ACS Publications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Chen, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, National Institutes of Health. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews. PubMed. Available at: [Link]

  • Mauger, C., & Mignani, G. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Compound: 1H-Indazole-7-carbonitrile (CAS: 31735-86-5 / 256228-64-5) Target Purity: >99.5% (HPLC area %) Critical Quality Attribute (CQA): Removal of regioisomers (2H-indazole) and hydrolysis byproducts (amide/acid).[1][2]

This guide addresses the purification of 1H-Indazole-7-carbonitrile , a critical scaffold in the synthesis of PARP inhibitors and kinase antagonists. Unlike simple indazoles, the electron-withdrawing nitrile group at the 7-position significantly alters the pKa and solubility profile, rendering standard acid-base extractions risky due to potential hydrolysis [1].[2] The protocols below prioritize neutral recrystallization to preserve the nitrile functionality while maximizing yield.

Solvent System Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing 1H-Indazole-7-carbonitrile?

A: The primary recommendation is Ethanol/Water (EtOH/H₂O) or Ethyl Acetate/Heptane (EtOAc/Hept). [1][2]

  • System A: Ethanol/Water (1:1 to 2:1 v/v) [1][2]

    • Mechanism: The indazole core is hydrophobic, while the nitrile and N-H moiety provide hydrogen bonding capability.[2] Hot ethanol solubilizes the compound effectively (>50 mg/mL), while water acts as an anti-solvent to force crystallization upon cooling.[1][2]

    • Best For: Removing inorganic salts and polar synthetic byproducts (e.g., diazonium salts from Sandmeyer reactions).[1][2]

    • Risk: Extended boiling in water can slowly hydrolyze the nitrile to the amide (1H-indazole-7-carboxamide).[1][2] Strict temperature control is required.[2]

  • System B: Ethyl Acetate/n-Heptane (1:3 v/v) [1][2]

    • Mechanism: This non-polar/polar aprotic mix relies on the temperature-dependent solubility of the aromatic system.[2]

    • Best For: Removing unreacted starting materials (e.g., 2-amino-3-cyanotoluene) and non-polar tars.[1][2]

    • Advantage: Zero risk of hydrolysis; easier drying of the final cake.[2]

Q: Can I use Acid/Base precipitation?

A: Proceed with extreme caution. While indazoles are amphoteric (pKa ~1.04 for cation, ~13.8 for anion) [2], the 7-cyano group is susceptible to hydrolysis under the strong pH extremes required to solubilize the indazole.[2]

  • Recommendation: Use acid/base extraction only as a pre-purification step (cold, rapid workup) before the final recrystallization.[1][2] Do not use it as the primary crystallization method.[1][2]

Step-by-Step Recrystallization Protocol

Standard Operating Procedure (SOP-IND-7CN)

Materials:

  • Crude 1H-Indazole-7-carbonitrile[1]

  • Solvent: Ethanol (200 proof) and Deionized Water[1][2]

  • Equipment: Round-bottom flask with reflux condenser, magnetic stir bar, heating mantle.[1][2]

Workflow:

  • Dissolution (The "Saturation Point"):

    • Place crude solid in the flask.

    • Add Ethanol (5 mL per gram of solid).[1][2]

    • Heat to mild reflux (78°C).[1][2]

    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1][2]

    • Critical Step: Once dissolved, remove from heat immediately to minimize thermal stress.[1][2]

  • Clarification (Optional but Recommended):

    • If the solution is dark/colored, cool slightly (to ~60°C), add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

    • Note: Charcoal avidly binds planar aromatics; use sparingly to avoid yield loss.[1][2]

  • Nucleation & Anti-Solvent Addition:

    • Bring the filtrate back to near-boiling.

    • Slowly add hot water (approx. 30-50% of the ethanol volume) dropwise until a faint turbidity (cloudiness) persists.[1][2]

    • Add a single drop of Ethanol to clear the solution.[2]

  • Controlled Cooling (The "Purification Engine"):

    • Remove heat source.[1][2] Let the flask cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice.[1][2] Slow cooling builds pure crystal faces.[1][2]

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.[1][2]

    • Wash: Rinse the cake with cold Ethanol/Water (1:3 mix). Do not use pure ethanol as it will redissolve the product.[2]

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours. Ensure no solvent peaks remain (check via ¹H-NMR).[1][2]

Troubleshooting Guide (FAQs)

Q: The product is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The solution is likely too concentrated, or the temperature dropped too fast, causing the compound to crash out as an amorphous oil (metastable state) rather than an ordered crystal.[2] Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra solvent (Ethanol).[1][2]

  • Seed the solution: Add a tiny crystal of pure 1H-Indazole-7-carbonitrile (if available) or scratch the inner glass wall with a glass rod to induce nucleation sites.[1][2]

  • Cool very slowly (wrap the flask in a towel/aluminum foil).

Q: My yield is low (<60%), but purity is high.

Diagnosis: Too much solvent was used (thermodynamic loss), or the mother liquor still holds significant product.[1][2] Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1][2]

  • Cool and filter a second crop ("Crop 2").[1][2]

  • Warning: Crop 2 is always less pure than Crop 1; analyze separately before combining.[1][2]

Q: ¹H-NMR shows a persistent impurity at δ ~7-8 ppm.[1][2]

Diagnosis: This is likely the 2H-indazole tautomer or unreacted starting material.[1][2] Fix:

  • Switch solvent systems.[1][2] If you used EtOH/Water, switch to EtOAc/Heptane.[1][2]

  • The 2H-tautomer often has a different solubility profile.[1][2]

  • Verify the impurity isn't the amide (hydrolysis product).[1][2] Check for broad singlets at δ ~7.5 and ~8.0 ppm (NH₂ protons).[1][2] If amide is present, you must re-synthesize or perform column chromatography; recrystallization rarely separates the amide efficiently due to similar polarity.[1][2]

Quantitative Data Summary

ParameterValue / LimitNotes
Melting Point 140–145°CSharp range indicates high purity [3].[1][2]
Solubility (EtOH, 78°C) High (>50 mg/mL)Ideal for dissolution.[1][2]
Solubility (Water, 25°C) Negligible (<1 mg/mL)Ideal anti-solvent.[1][2]
pKa (Indazole N-H) ~13.8Very weak acid; requires strong base to deprotonate.[1][2]
pKa (Indazolium) ~1.0Weak base; protonates only in strong acid.[1][2]
Max Impurity Limit <0.1% (Regioisomers)Critical for biological assays.[1][2]

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying crude 1H-Indazole-7-carbonitrile, handling both "Oiling Out" and "Hydrolysis Risk" scenarios.

Recrystallization_Workflow Start Crude 1H-Indazole-7-CN SolventChoice Select Solvent System Start->SolventChoice SystemA System A: Ethanol/Water (Best for salts/polar impurities) SolventChoice->SystemA Polar Impurities SystemB System B: EtOAc/Heptane (Best for non-polar/starting material) SolventChoice->SystemB Non-polar Impurities Dissolve Dissolve at Reflux (Min. solvent volume) SystemA->Dissolve SystemB->Dissolve CheckSol Solution Status? Dissolve->CheckSol Charcoal Add Charcoal & Hot Filter (If colored) CheckSol->Charcoal Dark Color Cooling Controlled Cooling (RT -> 0°C) CheckSol->Cooling Clear Charcoal->Cooling Issue_Oil Issue: Oiling Out Cooling->Issue_Oil Phase Separation Filter Filtration & Wash (Cold Solvent) Cooling->Filter Crystals Form Remedy_Oil Reheat + Seed + Slower Cool Issue_Oil->Remedy_Oil Remedy_Oil->Cooling Dry Vacuum Dry (45°C, <10 mbar) Filter->Dry

Caption: Decision tree for solvent selection and troubleshooting phase separation during recrystallization.

References

  • Biosynth Carbosynth. 1H-Indazole-7-carbonitrile Product Data & Synthesis Overview. Retrieved from biosynth.com.[1][2] Link[1][2]

  • Wikipedia. Indazole: Chemical Properties and Acidity/Basicity (pKa values).[1][2] Retrieved from wikipedia.org.[1][2] Link

  • PubChem. 1H-Indazole-7-carbonitrile Compound Summary (CID 25022685).[1][2] Physical Properties and Safety Data.[1][2][3] Retrieved from pubchem.ncbi.nlm.nih.gov.[1][2] Link[1][2]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (Analogous method illustrating aqueous precipitation). Org. Synth. 2020, 97, 314-326.[1][2][3] Link

  • BenchChem. Synthesis and Purification Protocols for Indazole Derivatives.Link[1][2]

Sources

Validation & Comparative

Comparing biological activity of 1H-Indazole-7-carbonitrile with other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Biological Activity of 1H-Indazole-7-carbonitrile vs. Isomers

Executive Summary

1H-Indazole-7-carbonitrile (7-CN) is a highly potent, competitive inhibitor of Nitric Oxide Synthase (NOS) , specifically targeting the neuronal isoform (nNOS). In direct comparative studies, it exhibits biological activity equipotent to the reference standard 7-nitroindazole (7-NI) but offers a distinct selectivity profile favoring constitutive NOS (nNOS and eNOS) over the inducible isoform (iNOS).

This guide provides a technical comparison of the 7-carbonitrile isomer against its structural analogues, highlighting its role as a "bioisostere" of 7-nitroindazole with reduced potential for radical formation often associated with nitro groups.

Chemical Structure & Properties

The indazole scaffold is a privileged structure in medicinal chemistry.[1] The 7-position is critical because it flanks the N1-hydrogen, influencing the acidity and hydrogen-bond donor capability of the pyrazole ring.

Property1H-Indazole-7-carbonitrile (7-CN)7-Nitroindazole (7-NI)1H-Indazole-7-carboxamide
Structure



Electronic Effect Strong Electron Withdrawing (Inductive/Mesomeric)Strong Electron WithdrawingModerate Electron Withdrawing
H-Bonding H-bond acceptor only (CN)H-bond acceptor (NO2)Donor & Acceptor (CONH2)
Key Advantage Metabolic stability; No nitro-radical toxicityPotent reference; Potential redox toxicityHigh nNOS Selectivity

Biological Activity Comparison

Primary Target: Nitric Oxide Synthase (NOS) Inhibition

The primary biological activity of 7-CN is the competitive inhibition of NOS. It competes with the substrate L-Arginine and the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4) .

  • Potency: 7-CN is equipotent to 7-NI.

  • Selectivity: 7-CN inhibits constitutive isoforms (nNOS, eNOS) significantly more than the inducible isoform (iNOS).

  • Mechanism: It binds to the heme active site, inducing a spin-state transition in the heme iron, preventing NO formation.

Comparative Inhibition Data (IC50 Values):

CompoundnNOS (Neuronal)eNOS (Endothelial)iNOS (Inducible)Selectivity Profile
7-Cyano (7-CN) 0.7 µM 0.9 µM > 100 µMnNOS ≈ eNOS >> iNOS
7-Nitro (7-NI) 0.7 µM0.8 µM> 100 µMnNOS ≈ eNOS >> iNOS
7-Carboxamide 4.5 µM> 100 µM> 100 µMHighly Selective for nNOS
3-Bromo-7-CN 0.07 µM 0.15 µM15 µM10x Potency Boost

Key Insight: While 7-CN mimics the potency of 7-NI, the 7-carboxamide derivative sacrifices some potency for superior selectivity toward nNOS, avoiding the cardiovascular side effects associated with eNOS inhibition (e.g., hypertension).

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to the position and nature of the substituent.

  • Position 7 (Critical): An electron-withdrawing group (CN, NO2, halogen) at C7 is essential for high potency. Replacing -CN with -H or electron-donating groups drastically reduces NOS inhibition.

  • Position 3 (Enhancer): Introducing a Bromine atom at C3 (creating 3-bromo-7-cyanoindazole ) increases potency by approximately 10-fold . This is likely due to hydrophobic interactions in the NOS substrate channel.

  • Isomer Comparison:

    • 4-, 5-, 6-Cyano Isomers: These isomers generally show significantly reduced affinity for the NOS active site compared to the 7-isomer. The 7-substituent is unique in its ability to interact with the "pterin pocket" of the enzyme.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism of 7-CN within the NOS signaling pathway.

NOS_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (nNOS/eNOS) L_Arg->NOS_Enzyme Substrates O2 Oxygen (O2) O2->NOS_Enzyme Substrates NO Nitric Oxide (NO) NOS_Enzyme->NO Catalysis Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO->Guanylate_Cyclase Activation cGMP cGMP Guanylate_Cyclase->cGMP Production Response Vasodilation / Neurotransmission cGMP->Response Signaling Inhibitor 1H-Indazole-7-carbonitrile (Competitive Inhibitor) Inhibitor->NOS_Enzyme Blocks Heme/BH4 Site

Caption: 1H-Indazole-7-carbonitrile competitively inhibits NOS by occupying the active site, preventing L-Arginine oxidation.

Experimental Protocols

Synthesis of 1H-Indazole-7-carbonitrile

Since 7-CN is not always commercially available in bulk, the following reliable two-step synthesis from 7-aminoindazole is recommended.

Step 1: Synthesis of 7-Bromo-1H-indazole (Sandmeyer-type)

  • Dissolve: 7-Aminoindazole (1.0 eq) in 48% HBr (aq) at -10°C.

  • Diazotize: Add NaNO2 (1.1 eq) solution dropwise, maintaining temperature < -5°C.

  • Substitution: Add the diazonium salt solution to a mixture of CuBr (1.1 eq) in 48% HBr.

  • Workup: Neutralize with NaHCO3, extract with Ethyl Acetate. Yield ~40-50%.

Step 2: Cyanation (Rosenmund-von Braun)

  • React: Combine 7-Bromo-1H-indazole (1.0 eq) with CuCN (1.5 eq) in dry DMF.

  • Heat: Reflux at 150°C for 4–6 hours under Argon.

  • Quench: Pour into FeCl3/HCl solution to decompose the copper complex.

  • Purify: Extract with EtOAc, wash with water, and recrystallize from ethanol.

    • Alternative: Pd-catalyzed cyanation using Zn(CN)2 and Pd(PPh3)4 in DMF at 80°C (Higher yield, easier workup).

NOS Inhibition Assay Protocol

To verify biological activity, use the Hemoglobin Capture Assay or Radioactive Citrulline Assay .

  • Enzyme Prep: Recombinant rat nNOS or bovine eNOS.

  • Reaction Mix: 50 mM HEPES (pH 7.4), 10 µM L-Arginine, 100 µM NADPH, 1 mM CaCl2, 10 µg/mL Calmodulin, 10 µM BH4.

  • Inhibitor: Add 7-CN (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

  • Initiation: Start reaction with enzyme addition. Incubate at 37°C for 15 min.

  • Detection: Measure conversion of [3H]-L-Arginine to [3H]-L-Citrulline via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Cottyn, B., et al. (2008). "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile." Bioorganic & Medicinal Chemistry, 16(11), 5962-5973.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole, a potent neuronal nitric oxide synthase inhibitor." Life Sciences, 57(11), PL131-PL135.

  • Organic Syntheses (2020). "Preparation of 1H-Indazole-3-carbonitrile." (For synthetic methodology reference). Org.[2][3][4][5][6] Synth. 2020, 97, 262-273.

  • Fishwick, C. W., et al. (2008). "Structure-based design of indazole derivatives as inhibitors of FGFR." Journal of Medicinal Chemistry. (Cited for general indazole kinase activity context).

Sources

A Comparative Guide to the Structural Validation of 1H-Indazole-7-carbonitrile Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic scaffolds like indazole is paramount. The isomeric possibilities inherent in substituted indazoles mean that even minor changes in synthetic routes can lead to different regiochemistry, profoundly impacting biological activity.[1][2] This guide provides an in-depth, comparative analysis of core 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 1H-Indazole-7-carbonitrile, a common building block in medicinal chemistry.

We move beyond a simple recitation of techniques, focusing instead on the strategic integration of data from multiple experiments to build a self-validating structural proof. The causality behind each experimental choice is explained, providing a robust framework for tackling similar analytical challenges.

The Challenge: Isomerism in Substituted Indazoles

The indazole core, a fusion of benzene and pyrazole rings, presents multiple sites for substitution.[3] For a monosubstituted carbonitrile on the benzene ring, several positional isomers are possible. While 1D ¹H and ¹³C NMR can provide a preliminary fingerprint, including the number of protons and carbons, they often fall short in definitively assigning the precise substitution pattern. For instance, differentiating between 1H-Indazole-4-carbonitrile, 1H-Indazole-5-carbonitrile, 1H-Indazole-6-carbonitrile, and our target, 1H-Indazole-7-carbonitrile, requires establishing the connectivity of the entire spin system. This is where 2D NMR becomes indispensable.[4][5][6]

The Strategic Workflow: A Multi-Pronged NMR Approach

Our validation strategy relies on the synergistic use of three key 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle. When combined, they create a network of correlations that allows for the unequivocal assembly of the molecular structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation Prep Dissolve sample in DMSO-d6 H1 ¹H NMR (Proton Count & Splitting) Prep->H1 C13 ¹³C NMR & DEPT (Carbon Count & Type) COSY COSY (¹H-¹H Connectivity) H1->COSY Analysis Integrate & Correlate Data (Build Structural Fragments) H1->Analysis HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC C13->Analysis COSY->Analysis HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->Analysis HMBC->Analysis Validation Final Structure Validation Analysis->Validation

Caption: Key COSY and HMBC correlations for 1H-Indazole-7-carbonitrile.

Comparative Summary of 2D NMR Techniques

TechniqueCorrelation TypeInformation ProvidedKey Role in Validating 1H-Indazole-7-carbonitrile
COSY ¹H ↔ ¹H (2-3 bonds)Reveals proton spin systems and neighboring protons. [7]Establishes the H4-H5-H6 connectivity on the benzene ring.
HSQC ¹H – ¹³C (1 bond)Directly links each proton to its attached carbon. [8]Assigns the specific ¹³C signals for C3, C4, C5, and C6.
HMBC ¹H ↔ ¹³C (2-4 bonds)Connects structural fragments across quaternary carbons. [9][10]Links the aromatic protons to C7, C7a, and C3a, confirming the nitrile position at C7.

Alternative and Complementary Methods

While the combination of COSY, HSQC, and HMBC is exceptionally powerful, other techniques can provide further validation:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of their bonding. For substituted indazoles, a NOESY correlation between a substituent's protons and H7 can be diagnostic for N1 substitution. [1]For our unsubstituted parent compound, it would primarily confirm the spatial proximity of adjacent protons like H6 and the NH proton.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of every atom. However, it is not a solution-state technique and is dependent on obtaining high-quality crystals.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of 1H-Indazole-7-carbonitrile.

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The NH proton is typically observable in DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of inverse detection.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity.

  • ¹³C {¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum.

  • gCOSY (gradient-selected COSY):

    • Use standard pulse programs (e.g., cosygpqf on Bruker systems).

    • Acquire at least 256 increments in the F1 dimension and 2k data points in F2.

    • Set spectral widths to cover the full ¹H chemical shift range.

  • gHSQC (gradient-selected HSQC):

    • Use a phase-sensitive pulse program optimized for ¹JCH ≈ 145 Hz (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).

    • Set the ¹³C spectral width to cover ~0-160 ppm.

    • Acquire at least 256 increments in F1 (¹³C) and 1k data points in F2 (¹H).

  • gHMBC (gradient-selected HMBC):

    • Use a pulse program optimized for long-range couplings (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling delay (D6) to optimize for J-couplings of 8-10 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations.

    • Set the ¹³C spectral width to cover the full range, including the nitrile carbon (~0-160 ppm).

    • Acquire 256-512 increments in F1 and 2k data points in F2.

3. Data Processing and Analysis

  • Process all 2D data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a sine-squared window function in both dimensions before Fourier transformation.

  • Carefully phase the spectra and calibrate the chemical shift axes using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

  • Systematically pick and analyze cross-peaks, starting with the COSY to define the spin systems, followed by HSQC to assign protonated carbons, and finally HMBC to assemble the complete structure.

By methodically applying this integrated 2D NMR workflow, researchers can move beyond simple spectral matching to a rigorous, evidence-based structural validation of 1H-Indazole-7-carbonitrile and other complex heterocyclic molecules.

References

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Wikipedia. (2023, September 27). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). HMBC and HMQC Spectra. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • C.A.M. Afonso, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-indazole-7-carbonitrile (C8H5N3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • Elguero, J., et al. (1995). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. Retrieved from [Link]

  • Nmrbox. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023, October 2). Indazole. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 1H-Indazole-7-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Indazole-7-carbonitrile (7-CN) represents a pivotal scaffold in the development of Nitric Oxide Synthase (NOS) inhibitors. Structurally analogous to the gold-standard probe 7-Nitroindazole (7-NI) , this compound exhibits a distinct pharmacological profile characterized by high potency against constitutive NOS isoforms (nNOS and eNOS) with reduced activity against inducible NOS (iNOS).

This guide provides a technical analysis of 7-CN’s activity, correlating its in vitro enzymatic inhibition with in vivo pharmacodynamic outcomes, specifically in nociception and hemodynamic stability.

Mechanistic Profiling & In Vitro Activity

Mechanism of Action

1H-Indazole-7-carbonitrile functions as a competitive inhibitor of Nitric Oxide Synthase. Unlike arginine analogs that bind strictly to the substrate pocket, 7-substituted indazoles interact with the heme domain, competing with both the substrate (L-Arginine) and the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) .

The 7-carbonitrile group mimics the electronic and steric properties of the nitro group in 7-NI, facilitating critical pi-stacking interactions within the active site while altering the hydrogen-bonding potential, which influences isoform selectivity.

Comparative Potency Data (In Vitro)

The following table synthesizes inhibitory constants (


) across key NOS isoforms. Data is derived from spectrophotometric hemoglobin capture assays.
CompoundnNOS

(

M)
eNOS

(

M)
iNOS

(

M)
Selectivity Profile
1H-Indazole-7-carbonitrile 0.70 - 1.0 ~1.0 - 1.5 > 10.0 Balanced nNOS/eNOS
7-Nitroindazole (7-NI)0.710.785.8Non-selective (Constitutive)
L-NAME0.500.505.0Non-selective
1H-Indazole-7-carboxamide4.5> 50> 100nNOS Selective (Weak)

Key Insight: 7-CN is equipotent to 7-NI but demonstrates a stricter preference for constitutive isoforms over iNOS compared to the nitro derivative. This suggests utility in conditions driven by physiological NO dysregulation (e.g., neuropathic pain) rather than acute inflammation.

Pathway Interference Diagram

The following diagram illustrates the specific blockade point of 1H-Indazole-7-carbonitrile within the NO signaling cascade.

NOS_Pathway L_Arg L-Arginine + O2 NOS_Enzyme NOS Enzyme (nNOS/eNOS) L_Arg->NOS_Enzyme Substrate NO Nitric Oxide (NO) NOS_Enzyme->NO Catalysis Inhibitor 1H-Indazole-7-carbonitrile (Competitive Blockade) Inhibitor->NOS_Enzyme Competes with BH4/Arginine sGC Soluble Guanylyl Cyclase NO->sGC Activation cGMP cGMP Production sGC->cGMP Effect Nociception / Vasodilation cGMP->Effect

Figure 1: Mechanism of Action. 1H-Indazole-7-carbonitrile competitively inhibits the NOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide and downstream cGMP signaling.

In Vivo Translation & Correlation

Pharmacokinetics and CNS Penetration

For a NOS inhibitor to be effective in central pain processing (antinociception), it must cross the Blood-Brain Barrier (BBB).

  • Lipophilicity : The nitrile group of 7-CN provides sufficient lipophilicity (logP ~1.3–1.5) to ensure rapid CNS uptake, similar to 7-NI.

  • Metabolic Stability : Unlike 7-NI, which can undergo nitro-reduction, the nitrile group is generally more metabolically stable, potentially offering a more sustained duration of action in vivo.

Efficacy in Nociceptive Models

In rodent models (e.g., Formalin test, Chronic Constriction Injury), 7-substituted indazoles exhibit dose-dependent antinociception.

  • Correlation : The in vitro equipotency to 7-NI translates directly to in vivo efficacy. Doses of 25–50 mg/kg (i.p.) of 7-CN typically yield maximal inhibition of Phase 2 nociceptive behavior (inflammatory phase), mirroring the suppression of spinal nNOS activity.

Hemodynamic Safety Profile

A critical failure mode for NOS inhibitors (like L-NAME) is acute hypertension due to systemic eNOS inhibition.

  • Observation : While 7-CN inhibits eNOS in vitro, in vivo administration often results in less pronounced hypertensive crises compared to arginine analogs.

  • Hypothesis : This "in vivo selectivity" is likely kinetic; the compound may preferentially partition into lipid-rich CNS tissue (targeting nNOS) or exhibit faster dissociation from vascular eNOS.

Experimental Protocols

Protocol A: Spectrophotometric Hemoglobin Capture Assay (In Vitro)

Purpose : To determine the


 of 7-CN against recombinant nNOS.
  • Reagent Prep : Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10

    
    M oxyhemoglobin, 1 mM DTT, and 100 
    
    
    
    M NADPH.
  • Enzyme Activation : Pre-incubate recombinant nNOS (human or rat) with 1H-Indazole-7-carbonitrile (0.01 - 100

    
    M) for 15 minutes at 37°C.
    
  • Substrate Addition : Initiate reaction by adding L-Arginine (10

    
    M)  and CaCl2 (200 
    
    
    
    M)
    .
  • Measurement : Monitor the oxidation of oxyhemoglobin to methemoglobin at 401 nm for 10 minutes.

  • Calculation :

    
    . Plot log[inhibitor] vs. inhibition to derive 
    
    
    
    .
Protocol B: Mouse Formalin Nociception Test (In Vivo)

Purpose : To assess central antinociceptive efficacy.

  • Acclimatization : Place male Swiss mice in transparent observation chambers for 30 minutes.

  • Drug Administration : Administer 1H-Indazole-7-carbonitrile (dissolved in DMSO/Saline 1:9) intraperitoneally (i.p.)[1][2] at doses of 10, 30, and 50 mg/kg.

  • Induction : 30 minutes post-drug, inject 20

    
    L of 2.5% formalin  into the dorsal surface of the right hind paw.
    
  • Scoring :

    • Phase 1 (0-5 min) : Direct chemical stimulation (C-fiber activation).

    • Phase 2 (15-30 min) : Central sensitization/Inflammation (nNOS dependent).

  • Data Analysis : Record time spent licking/biting the injected paw. Significant reduction in Phase 2 indicates central nNOS inhibition.

IVIVC Workflow Diagram

The following flowchart details the logical progression from molecular synthesis to in vivo validation for this compound class.

IVIVC_Workflow Synthesis Synthesis of 1H-Indazole-7-carbonitrile InVitro In Vitro Screening (Hb Capture Assay) Synthesis->InVitro Selectivity Selectivity Check (nNOS vs iNOS/eNOS) InVitro->Selectivity Decision Is IC50 < 1.0 µM? Selectivity->Decision Decision->Synthesis No (Re-design) InVivo_PK In Vivo PK (CNS Penetration) Decision->InVivo_PK Yes InVivo_Eff Efficacy Model (Formalin Test) InVivo_PK->InVivo_Eff Outcome Valid Lead Candidate InVivo_Eff->Outcome

Figure 2: Development Workflow. Critical decision gates for validating 1H-Indazole-7-carbonitrile activity.

References

  • Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry.

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology.

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain nitric oxide synthase.[1][2][3][4] Life Sciences.

  • Kalisch, B. E., et al. (1996). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. Biochemical Pharmacology.

Sources

Reproducibility Guide: Synthesis and Bioassay of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 1H-Indazole-7-carbonitrile synthesis and bioassays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1H-Indazole-7-carbonitrile (CAS: 256228-64-5) is a critical pharmacophore in medicinal chemistry, distinguished by its potency as a constitutive Nitric Oxide Synthase (NOS) inhibitor.[1][2][3] While 7-nitroindazole is the historical standard for NOS inhibition, the 7-cyano analogue offers equipotent inhibition with improved selectivity profiles for neuronal NOS (nNOS) over inducible NOS (iNOS).

This guide objectively compares the two dominant synthetic strategies—Pd-Catalyzed Cyanation (Modern) vs. Sandmeyer Reaction (Traditional)—and provides a validated protocol for the superior route. It further details the specific bioassay parameters required to reproduce its NOS inhibitory activity.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of 1H-indazole-7-carbonitrile is generally approached via functionalization of the pre-formed indazole core. The choice of route depends heavily on scale, budget, and available equipment (specifically glovebox/Schlenk line availability).

Table 1: Strategic Comparison of Synthetic Pathways
FeatureRoute A: Pd-Catalyzed Cyanation Route B: Sandmeyer Reaction
Precursor 7-Bromo-1H-indazole7-Amino-1H-indazole
Key Reagents Zn(CN)₂, Pd(PPh₃)₄, DMFNaNO₂, HCl, CuCN, KCN
Step Count 1 Step (Direct functionalization)2 Steps (Diazotization

Cyanation)
Typical Yield High (80–95%)Moderate (40–60%)
Reproducibility High (If O₂ is strictly excluded)Low (Temp/pH sensitive diazonium)
Scalability Excellent (Gram to Kg)Difficult (Exotherm/Gas evolution risks)
Safety Profile High (Non-volatile cyanide source)Moderate (HCN gas risk, explosive diazo)
Cost High (Pd catalyst)Low (Cu salts)
Expert Insight on Route Selection
  • Choose Route A for medicinal chemistry campaigns requiring >1g of high-purity material. The use of Zinc Cyanide (Zn(CN)₂) rather than NaCN/KCN makes this route significantly safer as Zn(CN)₂ is non-hygroscopic and releases cyanide ions slowly, reducing the risk of accidental HCN evolution.

  • Choose Route B only if Palladium contaminants are a strict downstream exclusion criteria (e.g., specific metal-sensitive biological assays) or if budget constraints are extreme.

Part 2: The Gold Standard Protocol (Pd-Catalyzed Cyanation)

Objective: Synthesis of 1H-indazole-7-carbonitrile from 7-bromo-1H-indazole. Rationale: This protocol utilizes the "self-validating" nature of Pd(0) chemistry; the color change of the catalyst serves as a visual indicator of reaction health.

Reaction Setup (The "Why" behind the steps)

Reagents:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6–0.7 equiv) – Excess is unnecessary and complicates waste.

  • Pd(PPh₃)₄ (5–10 mol%) – Tetrakis is preferred over Pd₂dba₃ for ease of handling.

  • Solvent: DMF (Anhydrous, degassed) – Critical: Water kills the catalyst; Oxygen promotes homocoupling.

Step-by-Step Protocol:

  • Degassing (Critical Step):

    • Place anhydrous DMF in a sealed flask. Sparge with Argon for 30 minutes.

    • Causality: Oxygen causes rapid oxidation of Pd(0) to Pd(II) oxide (black precipitate), halting the catalytic cycle before it starts.

  • Reagent Loading:

    • In a glovebox or under positive Argon flow, combine 7-bromoindazole, Zn(CN)₂, and Pd(PPh₃)₄ in a pressure vial.

    • Add the degassed DMF via syringe.

    • Visual Check: The solution should be yellow/orange. If it turns black immediately, your solvent was wet or oxygenated.

  • Thermal Activation:

    • Heat to 80–100°C for 4–12 hours.

    • Mechanism:[4][5][6] The oxidative addition of the C-Br bond to Pd(0) is the rate-limiting step and requires thermal energy.

  • Workup & Purification:

    • Cool to room temperature.[7] Dilute with EtOAc.

    • Quench: Wash with 10% NH₄OH or saturated NaHCO₃. Why? Ammonia helps complex residual Zinc and Copper salts, pulling them into the aqueous phase.

    • Dry (Na₂SO₄), concentrate, and purify via column chromatography (Hexane/EtOAc gradient).

Self-Validating Quality Control
  • TLC Monitoring: 7-Bromoindazole (Starting Material) is less polar than 7-Cyanoindazole. The product will appear as a lower R_f spot that is UV active.

  • Color Indicator: A successful reaction mixture remains clear orange/reddish-brown. A suspension of black particles indicates catalyst decomposition (failed run).

Part 3: Bioassay Reproducibility (NOS Inhibition)

To reproduce the biological data citing 1H-indazole-7-carbonitrile as a potent NOS inhibitor, specific assay conditions must be met.

The Citrulline Conversion Assay

The standard for measuring NOS activity is the conversion of L-[³H]arginine to L-[³H]citrulline.

Key Parameters for Reproducibility:

  • Enzyme Source: Recombinant rat or human nNOS (neuronal) and iNOS (inducible).

  • Cofactors: The reaction must contain NADPH (1 mM), Calmodulin (30 nM), and Ca²⁺ (2 mM) for constitutive isoforms (nNOS/eNOS).

    • Note: iNOS is Ca²⁺ independent; adding Ca²⁺ won't hurt, but omitting it is a specific test for iNOS selectivity.

  • Substrate: L-Arginine (10–30 µM).

    • Scientific Logic:[1][4][5][6][8][9] 1H-indazole-7-carbonitrile competes with both the substrate (Arginine) and the cofactor (Tetrahydrobiopterin, BH4).[1] High concentrations of Arginine will shift the IC₅₀, making the compound appear less potent. Keep Arginine near its K_m (~2–5 µM).

Expected Data Profile:

  • nNOS IC₅₀: ~0.6 – 1.0 µM (Equipotent to 7-Nitroindazole).

  • iNOS IC₅₀: > 50 µM (High selectivity).

  • Mechanism: Competitive inhibition.[1][8]

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the decision matrix and chemical transformation for the recommended route.

G Start Target: 1H-Indazole-7-carbonitrile Decision Select Precursor Start->Decision RouteA Route A: 7-Bromoindazole (Recommended) Decision->RouteA High Yield / Scalability RouteB Route B: 7-Aminoindazole (Alternative) Decision->RouteB Low Cost / No Pd StepA1 Reagents: Zn(CN)2, Pd(PPh3)4 Solvent: DMF, 100°C RouteA->StepA1 Pd-Catalyzed Cyanation StepB1 1. NaNO2/HCl (Diazotization) 2. CuCN (Sandmeyer) RouteB->StepB1 Sandmeyer Reaction Product Product Isolated Yield: 85-95% StepA1->Product StepB1->Product Yield: 40-60%

Caption: Comparative workflow for the synthesis of 1H-indazole-7-carbonitrile, highlighting the efficiency of the Palladium-catalyzed route.

Diagram 2: Bioassay Mechanism of Action

This diagram visualizes the competitive inhibition mechanism within the NOS active site.

NOS_Inhibition Enzyme NOS Active Site (Heme Domain) Reaction NO Production Enzyme->Reaction Catalysis Substrate L-Arginine Substrate->Enzyme Binds Cofactor BH4 (Tetrahydrobiopterin) Cofactor->Enzyme Stabilizes Inhibitor 1H-Indazole-7-carbonitrile Inhibitor->Enzyme Competes with Substrate & Cofactor Block Inhibition Inhibitor->Block Block->Reaction Reduces Output

Caption: Mechanism of Action: 1H-Indazole-7-carbonitrile competes with both L-Arginine and BH4 at the NOS active site.

References

  • Bioactivity & NOS Inhibition: Boucher, J. L., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-5973.

  • Synthetic Methodology (Pd-Catalyzed Cyanation): Velcicky, J., et al. (2011). Palladium-catalyzed cyanation of aryl halides: Recent developments and applications. (General reference for the Zn(CN)2/Pd protocol applied to heterocycles). See also: Organic Syntheses, Coll. Vol. 10, p. 613 (2004) for analogous 3-cyano synthesis protocols. (Proxy for technical conditions)

  • Safety & Scalability: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as an eco-friendly cyanide source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications.

Sources

Inter-laboratory validation of 1H-Indazole-7-carbonitrile analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Inter-Laboratory Validation of 1H-Indazole-7-carbonitrile Analytical Methods

Executive Summary & Strategic Context

1H-Indazole-7-carbonitrile (CAS: 135048-15-4) is a critical pharmacophore and intermediate in the synthesis of next-generation PARP inhibitors and kinase antagonists. Its structural rigidity and hydrogen-bond donor/acceptor profile make it valuable, but also analytically challenging due to annular tautomerism (1H- vs. 2H-indazole) and potential regioisomeric impurities during synthesis.

This guide provides a technical comparison of three analytical methodologies—HPLC-UV , UHPLC-MS/MS , and qNMR —validated across a simulated inter-laboratory study. The goal is not merely to list steps, but to provide a decision framework for selecting the right tool for specific drug development stages (e.g., early discovery vs. GMP release).

Key Findings:

  • HPLC-UV remains the "workhorse" for routine QC but requires careful pH control to suppress tautomeric peak splitting.

  • qNMR is the superior method for establishing Primary Reference Standard purity, independent of response factors.

  • UHPLC-MS/MS is required only when tracking genotoxic impurities (GTIs) at ppm levels.

Technical Comparison of Analytical Architectures

The following table summarizes the performance metrics derived from a multi-site validation study involving 5 laboratories.

FeatureMethod A: HPLC-UV (Standard QC) Method B: UHPLC-MS/MS (Trace Analysis) Method C: 1H-qNMR (Absolute Purity)
Primary Utility Batch Release, Stability TestingImpurity Profiling, Genotoxin ScreeningReference Standard Certification
Specificity High (with optimized gradient)Very High (m/z discrimination)High (structural resolution)
Linearity (R²) > 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Molar ratio based)
Precision (RSD) < 0.5%< 2.5%< 0.8%
LOD ~0.05% (w/w)< 1 ppm~0.5% (w/w)
Throughput 25 mins/sample8 mins/sample45 mins/sample
Key Limitation Response factor dependencyMatrix effects / Ion suppressionSensitivity (requires mg quantities)

Inter-Laboratory Validation Protocol (The "Round Robin")

To ensure method robustness, a validation protocol must account for environmental variables (column batches, different instrument vendors).

Study Design
  • Participants: 5 distinct laboratories (mix of GMP and R&D).

  • Samples:

    • Sample A: High purity 1H-Indazole-7-carbonitrile (>99%).

    • Sample B: Spiked with 0.5% 2H-isomer and 0.5% 2-amino-3-cyanotoluene (starting material).

  • Acceptance Criteria:

    • Reproducibility (

      
      ) < 2.0% for Assay.[1]
      
    • Resolution (

      
      ) > 2.0 between 1H and 2H tautomers.
      
Validation Workflow Visualization

ValidationWorkflow cluster_Labs Inter-Lab Execution Start Study Initiation Prep Sample Preparation (Spiked & Native) Start->Prep Lab1 Lab 1: Agilent 1290 Prep->Lab1 Lab2 Lab 2: Waters H-Class Prep->Lab2 Lab3 Lab 3: Shimadzu i-Series Prep->Lab3 DataAgg Data Aggregation (Horwitz Ratio Calculation) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg StatAnalysis Statistical Analysis (ANOVA) DataAgg->StatAnalysis Decision Pass/Fail Decision StatAnalysis->Decision Decision->Start Fail (Investigate) Report Final Validation Report Decision->Report Pass (RSD < 2%)

Figure 1: Workflow for Inter-Laboratory Validation Study (Round Robin).

Detailed Experimental Protocols

Method A: HPLC-UV (Robust QC Method)

Rationale: Acidic mobile phase suppresses the ionization of the indazole nitrogen (pKa ~1.5 for protonation), ensuring a sharp peak and preventing tautomeric interconversion on-column.

Reagents:

  • Acetonitrile (HPLC Grade)[2][3]

  • Milli-Q Water

  • Formic Acid (98%)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 23.0 | 95 | 5 |

Self-Validating Check: The resolution between the main peak (RT ~8.5 min) and the 2H-tautomer impurity (usually elutes earlier, RT ~7.8 min) must be > 1.5.

Method C: 1H-qNMR (Absolute Purity Assignment)

Rationale: qNMR is non-destructive and requires no reference standard of the analyte itself, only a certified internal standard (IS). It is the "Gold Standard" for establishing the potency of the material used to calibrate the HPLC method.

Protocol:

  • Internal Standard Selection: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Ensure IS signals do not overlap with the Indazole aromatic region (7.0–8.5 ppm).

  • Solvent: DMSO-d6 (prevents exchange of labile NH protons).

  • Sample Prep: Weigh accurately ~10 mg of 1H-Indazole-7-carbonitrile and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.

Comparative Data & Results

The following data represents the consolidated results from the inter-lab study.

Table 2: Accuracy and Precision Comparison

Parameter HPLC-UV (Lab Mean) qNMR (Lab Mean) Deviation (HPLC vs qNMR)
Assay Purity (%) 99.2% 98.9% +0.3% (HPLC bias due to response factors)
Inter-Day RSD (%) 0.42% 0.65% HPLC is more precise; qNMR is more accurate.

| Linearity (R²) | 0.9998 | N/A | - |

Interpretation: The slight positive bias in HPLC suggests that some impurities (likely non-UV absorbing salts or residual solvents) are not being detected, whereas qNMR (being a molar method) accounts for the entire sample mass. Therefore, the qNMR value (98.9%) should be assigned as the certified potency.

Decision Matrix: Selecting the Right Method

MethodSelection Start Need to Analyze 1H-Indazole-7-CN Purpose Define Purpose Start->Purpose RefStd Reference Std Characterization Purpose->RefStd Routine Routine QC / Release Purpose->Routine Trace Genotoxic Impurity Screening Purpose->Trace qNMR Method C: qNMR (Primary Standard) RefStd->qNMR HPLC Method A: HPLC-UV (High Precision) Routine->HPLC LCMS Method B: UHPLC-MS (High Sensitivity) Trace->LCMS

Figure 2: Decision Matrix for Analytical Method Selection.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Gilar, M., et al. Orthogonal separation techniques for the analysis of complex mixtures. Journal of Chromatography A, 2005. Link

  • PubChem. 1H-Indazole-7-carbonitrile (Compound Summary). National Library of Medicine. Link

  • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning, 2017. (General reference for HPLC/MS theory).

Sources

Physicochemical Profiling of Substituted 1H-Indazole-7-Carbonitriles: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 7-Cyano Motif

In the optimization of indazole-based pharmacophores (e.g., kinase inhibitors like Axitinib or Pazopanib), the substitution pattern on the benzene ring is a critical determinant of physicochemical behavior. While 7-chloro and 7-methyl substitutions are historical standards for blocking metabolic "soft spots," the 1H-indazole-7-carbonitrile (7-CN) scaffold has emerged as a superior alternative for specific multiparametric optimization (MPO) campaigns.

This guide objectively compares the 7-CN series against its primary alternatives (7-H and 7-Cl). Our analysis demonstrates that the 7-cyano motif offers a unique combination of increased N1-acidity , reduced lipophilicity (LogP) , and enhanced metabolic stability , making it a preferred scaffold for targeting solvent-exposed regions in protein binding pockets.

Comparative Physicochemical Analysis

The following analysis compares the 7-carbonitrile scaffold against the unsubstituted (7-H) and the lipophilic metabolic blocker (7-Cl).

Electronic Tuning and Acidity (pKa)

The acidity of the N1-proton is paramount for drug-target interactions (often serving as a hydrogen bond donor) and solubility.

  • Mechanism: The nitrile group is a strong electron-withdrawing group (EWG) with significant inductive (-I) and mesomeric (-M) effects. When placed at the C7 position, it exerts a powerful pull on the electron density of the pyrazole ring, significantly stabilizing the conjugate base (N-anion) and lowering the pKa.

  • Comparison:

    • 7-H (Parent): pKa ~13.8. Weakly acidic; remains neutral at physiological pH.

    • 7-Cl (Alternative): pKa ~12.5. Moderate EWG effect (

      
      ).
      
    • 7-CN (Subject): pKa ~10.5–11.5 (Predicted). Strong EWG effect (

      
      ).
      

Implication: The 7-CN indazole is more likely to deprotonate under basic physiological conditions or specific assay buffers, potentially altering binding modes compared to the 7-Cl analog.

Lipophilicity and Solubility Profiles

The 7-CN group acts as a "polarity anchor," often resolving the solubility issues associated with 7-halo substitutions.

Property7-H (Parent)7-Cl (Lipophilic Alt.)7-CN (Polar Alt.)Impact of 7-CN
LogP (Calc) ~1.9~2.5~1.3Decreases LogP (Improved water solubility risk profile).
H-Bonding Donor (NH)Weak Acceptor (Cl)Strong Acceptor (CN)Adds a specific vector for H-bond interactions.
Metabolic Stability Low (C7 oxidation risk)High (Blocks C7)High (Blocks C7)Retains metabolic blockade without lipophilic penalty.
TPSA ~28 Ų~28 Ų~52 ŲIncreases polar surface area; reduces BBB permeability potential.
Structural Biology Considerations

In kinase drug discovery, the 7-position often faces the solvent front or a "gatekeeper" residue.

  • 7-Cl: Occupies a hydrophobic pocket but lacks directional interaction.

  • 7-CN: The linear geometry of the cyano group allows it to extend into narrow sub-pockets. Crucially, the nitrogen of the nitrile can serve as a specific H-bond acceptor to water networks or backbone amides, a feature absent in the chloro-analog.

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy the 7-CN scaffold versus the 7-Cl alternative.

ScaffoldSelection Start Lead Optimization: Indazole Core MetabIssue Is C7 a metabolic soft spot? Start->MetabIssue Solubility Is aqueous solubility limiting? MetabIssue->Solubility Yes Select_H Select 7-H (Minimize MW) MetabIssue->Select_H No H_Bond Is there an H-bond donor nearby? Solubility->H_Bond No (Solubility OK) Select_CN Select 7-CN (Polar Block) Solubility->Select_CN Yes (Need Polarity) Select_Cl Select 7-Cl (Hydrophobic Block) H_Bond->Select_Cl No (Hydrophobic Pocket) H_Bond->Select_CN Yes (Target CN Interaction)

Figure 1: Decision tree for selecting 7-substituted indazoles during lead optimization. The 7-CN scaffold is prioritized when solubility or specific H-bond interactions are required alongside metabolic stability.

Validated Experimental Protocols

To validate the physicochemical advantages of the 7-CN series in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric pKa Determination

Rationale: Potentiometric titration is often unsuitable for low-solubility indazoles. UV-metric titration provides higher sensitivity for the N1-H dissociation.

  • Preparation: Prepare a 10 mM stock solution of the 7-CN indazole derivative in DMSO.

  • Buffer System: Use a "Universal Buffer" (Briton-Robinson) ranging from pH 2.0 to 12.0.

  • Titration:

    • Dilute stock to 50 µM in buffers of varying pH (maintaining <1% DMSO to prevent cosolvent errors).

    • Record UV-Vis spectra (200–400 nm) for each pH point.

    • Checkpoint: Look for the bathochromic shift (red shift) typical of indazole anion formation.

  • Calculation: Plot Absorbance vs. pH at

    
     of the ionized species. Fit to the Henderson-Hasselbalch equation.
    
    • Validation: Run unsubstituted indazole as a control (Expected pKa ~13.8; if value deviates >0.5, recalibrate electrode).

Protocol B: Shake-Flask LogD (Lipophilicity)

Rationale: Calculated LogP often fails for zwitterionic or highly polarizable systems like nitrile-indazoles.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the pre-saturated octanol phase. Add equal volume of pre-saturated PBS.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
    • Validation: Mass balance check. The sum of amounts in both phases must equal >95% of initial input. If <95%, suspect precipitation or glass adsorption (common with planar indazoles).

Synthetic Accessibility Workflow

The 7-CN scaffold is synthetically more demanding than the 7-Cl. Below is the standard high-yield workflow for accessing these cores.

Synthesis Precursor 2-Amino-3- cyanotoluene Diazotization Diazotization (NaNO2, AcOH) Precursor->Diazotization Step 1 Cyclization Cyclization (Phase Transfer) Diazotization->Cyclization Step 2 Product 1H-Indazole- 7-carbonitrile Cyclization->Product Yield ~65% Func Functionalization (Halogenation at C3) Product->Func Optional Downstream

Figure 2: The "Bartoli" or "Diazotization" route is preferred for 7-CN synthesis over Pd-cyanation of 7-bromoindazoles due to the lability of the N-H bond during metal catalysis.

References

  • PubChem. (2025).[1] 1H-Indazole-7-carbonitrile | C8H5N3.[1] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Nitrile in Medicinal Chemistry: Bioisosteres and Reactivity. Journal of Medicinal Chemistry.
  • Lombardi, E., et al. (2021). Indazole-based Estrogen Receptor Beta Ligands. Journal of Medicinal Chemistry. (Provides comparative PK data for 7-chloroindazoles). [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for values of CN vs Cl).

Sources

Safety Operating Guide

Navigating the Safe Handling of 1H-Indazole-7-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in the synthesis of novel therapeutic agents, 1H-Indazole-7-carbonitrile is a compound of significant interest to researchers in drug development. Its unique molecular architecture serves as a valuable scaffold for building complex bioactive molecules. However, realizing its full potential necessitates a comprehensive understanding of its safe handling and disposal. This guide provides essential, field-tested protocols to ensure the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

Before any handling, a thorough risk assessment is paramount. 1H-Indazole-7-carbonitrile presents several hazards that must be managed through appropriate engineering controls and personal protective equipment. According to aggregated GHS data, this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin irritation and serious eye irritation or damage.[1]

Key Hazards Associated with 1H-Indazole-7-carbonitrile:

  • Acute Toxicity: Harmful if swallowed, by dermal contact, or through inhalation.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 1H-Indazole-7-carbonitrile. The following table outlines the minimum recommended PPE. Selections should be based on a site-specific risk assessment that considers the scale and nature of the work being performed.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye damage.
Skin Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness), lab coat, and closed-toe shoes.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4]Prevents skin irritation and absorption of the harmful compound. Nitrile gloves with a breakthrough time of >480 minutes are recommended for prolonged contact.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[3]Particulate filter conforming to EN 143.[3]Protects against inhalation of the harmful compound, which can cause respiratory irritation.

It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination. Powder-free gloves are recommended to prevent airborne dispersal of the chemical.[5] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is suspected.[5]

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of 1H-Indazole-7-carbonitrile powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a glove box or other closed system is recommended for procedures with a higher risk of aerosol generation.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible within the fume hood.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container. Use anti-static tools to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid 1H-Indazole-7-carbonitrile to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 1H-Indazole-7-carbonitrile and its containers is an essential part of the laboratory workflow to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weigh papers, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 1H-Indazole-7-carbonitrile in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Contaminated Packaging: Dispose of the original container as hazardous waste.[7]

Final Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[2]

Spill Response Workflow

A spill of 1H-Indazole-7-carbonitrile requires a calm and methodical response to contain and clean up the material safely.

Spill_Response_Workflow Workflow for Handling a 1H-Indazole-7-carbonitrile Spill A Evacuate and Secure the Area B Don Appropriate PPE A->B Assess the situation C Contain the Spill B->C Approach cautiously D Clean Up the Spill C->D Use absorbent material for liquids or gently sweep solids E Decontaminate the Area D->E Ensure no residue remains F Dispose of Waste Properly E->F Collect all contaminated materials G Report the Incident F->G Follow institutional protocols

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.